PIP-C-3-Azaspiro[5.5]undecane-boc
Description
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Properties
Molecular Formula |
C20H37N3O2 |
|---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C20H37N3O2/c1-19(2,3)25-18(24)23-12-8-20(9-13-23)6-4-17(5-7-20)16-22-14-10-21-11-15-22/h17,21H,4-16H2,1-3H3 |
InChI Key |
SLDOPQHJBKHDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CN3CCNCC3)CC1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic and Experimental Data for PIP-C-3-Azaspiro[5.5]undecane-boc: A Technical Overview
Abstract
This technical guide provides a structured overview of the spectroscopic and experimental data for the PROTAC linker, PIP-C-3-Azaspiro[5.5]undecane-boc. Due to the limited public availability of primary spectroscopic data, this document serves as a template, outlining the expected data presentation, general experimental protocols for acquiring such data, and a conceptual workflow for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 3027978-51-1[1][2] |
| Molecular Formula | C₂₅H₄₅N₃O₂ |
| Molecular Weight | 419.65 g/mol |
Spectroscopic Data
Comprehensive spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While specific datasets are not publicly available, this section outlines the expected format for presenting such data. Researchers can obtain specific data from commercial suppliers, with some offering HNMR reports upon request.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H NMR Spectroscopic Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Table 2.2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
Table 2.3: IR Spectroscopic Data Sample Preparation: Thin Film
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available |
Mass Spectrometry (MS)
Table 2.4: Mass Spectrometry Data Ionization Method: Electrospray Ionization (ESI)
| m/z | Ion |
| Data not available | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat compound would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over a standard range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The data would be acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Synthesis and Characterization Workflow
The synthesis of azaspirocyclic compounds often involves multi-step reaction sequences. The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a target molecule like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Signaling Pathways and Applications
This compound is identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azaspiro[5.5]undecane moiety provides a rigid scaffold for the linker, which is a critical component in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
The logical relationship in PROTAC-mediated protein degradation is illustrated in the following diagram.
Caption: Logical flow of PROTAC-mediated protein degradation.
References
Determining the Solubility of "PIP-C-3-Azaspiro[5.5]undecane-boc": A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of "PIP-C-3-Azaspiro[5.5]undecane-boc" in common laboratory solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific quantitative solubility data for "this compound" is not publicly available, this guide offers a framework for establishing these crucial parameters in a laboratory setting.
"this compound" is a chemical compound utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of SOS1 degraders.[1][2] Understanding its solubility is a critical first step in the design and execution of synthetic routes and biological assays.
Quantitative Solubility Data
The following table provides a structured template for researchers to record their experimental findings on the solubility of "this compound" in various common laboratory solvents at standard temperature and pressure (STP).
| Solvent | Chemical Formula | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) | Method Used | Notes |
| Water | H₂O | 25 | ||||
| Phosphate-Buffered Saline (PBS) | - | 25 | pH 7.4 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | ||||
| Ethanol (EtOH) | C₂H₅OH | 25 | ||||
| Methanol (MeOH) | CH₃OH | 25 | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 25 | ||||
| Chloroform | CHCl₃ | 25 | ||||
| Acetone | C₃H₆O | 25 | ||||
| Acetonitrile (ACN) | C₂H₃N | 25 | ||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 25 | ||||
| Tetrahydrofuran (THF) | C₄H₈O | 25 | ||||
| Toluene | C₇H₈ | 25 | ||||
| Hexanes | C₆H₁₄ | 25 |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through various experimental methods. The choice of method often depends on the required accuracy, throughput, and the stage of the research.
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility due to its accuracy.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.
Protocol:
-
Preparation: Add an excess amount of "this compound" to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution. This can be achieved through centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm pore size).
-
Quantification: Determine the concentration of the dissolved "this compound" in the clear supernatant or filtrate. Common analytical techniques for quantification include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gravimetric analysis after solvent evaporation.
-
Replication: The experiment should be performed in replicate to ensure the reproducibility of the results.
References
The Ascendancy of Azaspirocycles: A Technical Guide to Their Discovery and Historical Impact on Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Azaspirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that has proven instrumental in the development of novel therapeutics. Their inherent rigidity, coupled with the ability to project substituents into distinct vectors in three-dimensional space, provides a powerful tool for optimizing ligand-receptor interactions. This in-depth technical guide explores the discovery and historical evolution of azaspirocyclic compounds in medicinal chemistry, providing a comprehensive overview of their synthesis, biological evaluation, and impact on drug design.
A Historical Perspective: From Natural Products to Privileged Scaffolds
The journey of azaspirocyclic compounds in medicinal chemistry began with the exploration of natural products. Early examples of bioactive molecules containing this motif were found in various alkaloids, though their complex structures often posed significant synthetic challenges. A pivotal moment in the history of azaspirocycles was the intentional incorporation of these scaffolds into synthetic molecules to enhance their pharmacological properties.
One of the key conceptual breakthroughs was the recognition of azaspirocycles as "privileged scaffolds." This term, first introduced in the late 1980s, describes molecular frameworks that can bind to multiple, unrelated biological targets. The rigid, three-dimensional nature of azaspirocycles allows for the presentation of pharmacophoric elements in a precise and pre-organized manner, increasing the probability of productive interactions with a variety of protein targets.
A significant milestone in the application of azaspirocycles was the development of compounds targeting the central nervous system (CNS). The spirocyclic core was found to be an effective strategy for modulating physicochemical properties, such as lipophilicity and basicity, to achieve brain penetration. Early research in the late 20th century explored azaspiro[4.5]decane and azaspiro[5.5]undecane derivatives as ligands for various G-protein coupled receptors (GPCRs), including muscarinic and neurokinin receptors.
The 21st century has witnessed an explosion in the use of azaspirocyclic scaffolds, driven by advances in synthetic methodology and a deeper understanding of their structure-activity relationships (SAR). The introduction of smaller, more strained ring systems, such as azaspiro[3.3]heptanes, has provided medicinal chemists with novel tools to escape the "flatland" of traditional aromatic and heteroaromatic drugs, leading to compounds with improved solubility, metabolic stability, and target selectivity.[1]
Quantitative Analysis of Bioactive Azaspirocyclic Compounds
The versatility of the azaspirocyclic core is evident in the wide range of biological targets for which potent ligands have been developed. The following tables summarize quantitative data for representative azaspirocyclic compounds, highlighting their potency against key protein classes.
Table 1: Azaspirocyclic Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Tofacitinib | JAK1 | 1 | - | - |
| JAK2 | 20 | - | - | |
| JAK3 | 1 | - | - | |
| GNE-7915 | LRRK2 | 3 | - | - |
| Compound 22 | GSK-3β | 720 | Linezolid (B1675486) | >10000 |
| Compound 7h | (Anticancer) | 92 (PANC-1 cells) | Gemcitabine | 50 (PANC-1 cells)[2] |
Data for Tofacitinib and GNE-7915 sourced from publicly available data. Data for Compound 22 from[3]. Data for Compound 7h from[2].
Table 2: Azaspirocyclic GPCR Ligands
| Compound/Scaffold | Target Receptor | Kᵢ (nM) | Assay Type |
| (-)-YM-29 | M₁ Muscarinic Agonist | 1.8 | Radioligand Binding |
| Compound 6a | M₁ Muscarinic Agonist | 3.5 | Radioligand Binding |
| Aprepitant Analog | NK₁ Receptor Antagonist | 0.1 | Radioligand Binding |
Data for (-)-YM-29 and Compound 6a from[4][5]. Aprepitant analog data is representative of the class.
Key Signaling Pathways Modulated by Azaspirocyclic Compounds
The therapeutic effects of many azaspirocyclic drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Tofacitinib, an azaspirocyclic compound approved for the treatment of rheumatoid arthritis, exerts its therapeutic effect by inhibiting JAK enzymes.
Experimental Protocols
The development of azaspirocyclic compounds relies on robust synthetic methods and reliable biological assays. This section provides detailed methodologies for key experiments cited in the development of these molecules.
Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Core
The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable building block in medicinal chemistry, often used as a bioisostere for morpholine. An improved synthesis of this core has been reported, leading to a more stable and soluble sulfonate salt.[6]
Materials:
-
Tribromopentaerythritol
-
Sodium hydroxide (B78521)
-
Magnesium turnings
-
Oxalic acid or a sulfonic acid (e.g., methanesulfonic acid)
-
Solvents for extraction and purification (e.g., ethyl acetate, water)
Procedure:
-
Cyclization: A mixture of tribromopentaerythritol and p-toluenesulfonamide is heated under basic conditions (e.g., with sodium hydroxide in methanol) to yield the N-tosylated spiro compound.
-
Deprotection: The tosyl protecting group is removed. A common method involves sonication of the N-tosylated compound with magnesium turnings in methanol at room temperature.[6]
-
Work-up and Salt Formation: After the reaction is complete, the magnesium salts are removed by filtration. The filtrate containing the free base of 2-oxa-6-azaspiro[3.3]heptane is then treated with an acid, such as oxalic acid or a sulfonic acid, to precipitate the corresponding salt. Isolation as a sulfonic acid salt has been shown to yield a more stable and soluble product.[6]
-
Purification: The resulting salt is collected by filtration and can be further purified by recrystallization if necessary.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction. This assay is widely used to determine the potency of kinase inhibitors.[7][8]
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK3)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., Tofacitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay (Filter Binding)
This assay is used to determine the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-spiperone)
-
Unlabeled test compound
-
Assay buffer
-
Wash buffer
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand). Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to determine the specific binding. Plot the percent specific binding as a function of the test compound concentration to generate a competition curve and determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The discovery and development of azaspirocyclic compounds represent a significant advancement in medicinal chemistry. Their unique three-dimensional structures have enabled the design of highly potent and selective drugs for a wide range of therapeutic targets. From their origins in natural product chemistry to their current status as privileged scaffolds, azaspirocycles continue to be a rich source of innovation in drug discovery. The continued exploration of novel azaspirocyclic cores and the refinement of synthetic and biological evaluation methods will undoubtedly lead to the development of the next generation of transformative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
The Strategic Role of the Boc Protecting Group in the Synthesis of the PROTAC Linker "PIP-C-3-Azaspiro[5.5]undecane-boc"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a critical determinant of its efficacy, comprising a "warhead" that binds to the protein of interest (POI), an E3 ligase ligand, and a linker that connects the two. The linker is not merely a spacer but plays a crucial role in dictating the physicochemical properties and biological activity of the PROTAC. This technical guide delves into the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis and application of a specific PROTAC linker, "PIP-C-3-Azaspiro[5.5]undecane-boc," a key component in the development of SOS1 degraders.[1][2][3]
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, valued for its stability under a wide range of conditions and its facile, acid-labile removal.[4] In the context of "this compound," the Boc group serves to temporarily mask the secondary amine of the azaspiro[5.5]undecane core, thereby enabling a controlled, sequential synthetic strategy essential for the construction of the final PROTAC molecule. This guide will provide a comprehensive overview of the function of the Boc group, detail relevant experimental protocols, and present quantitative data to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Boc Protecting Group
The primary function of the Boc protecting group in the synthesis of PROTACs utilizing the "PIP-C-3-Azaspiro[5.5]undecane" linker is to enforce regioselectivity and enable a modular synthetic approach. The azaspiro[5.5]undecane scaffold possesses a secondary amine that is nucleophilic and would readily react with electrophilic partners. The Boc group effectively "shields" this amine, preventing its participation in unintended side reactions during the sequential attachment of the "warhead" and the E3 ligase ligand.
This controlled reactivity is paramount in PROTAC synthesis, which often involves multiple coupling steps. By protecting the azaspiro[5.5]undecane's secondary amine, chemists can first couple a functionalized "warhead" to another reactive site on the linker. Following this, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then be coupled to the E3 ligase ligand, or vice versa. This stepwise approach ensures the precise assembly of the desired heterobifunctional molecule, minimizing the formation of undesired byproducts and simplifying purification processes.
Furthermore, the presence of the Boc group can influence the physicochemical properties of the linker intermediate. The bulky and lipophilic nature of the tert-butyl group can enhance solubility in organic solvents commonly used in synthesis, facilitating handling and purification.
Physicochemical Properties
While specific experimental data for the solubility and stability of "this compound" is not extensively published in publicly available literature, the general impact of the Boc group on related molecules can be inferred. The introduction of the Boc group generally increases the lipophilicity of a molecule, which can affect its solubility profile and chromatographic behavior.
| Property | Value (Predicted) | Source |
| Molecular Formula | C20H37N3O2 | N/A |
| Molecular Weight | 351.53 g/mol | N/A |
Note: The exact molecular formula and weight may vary depending on the specific structure of the "PIP-C" portion of the molecule. The values provided are for a plausible structure based on commercially available analogs.
Experimental Protocols
General Protocol for Boc Protection of a Secondary Amine
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
3-Azaspiro[5.5]undecane derivative
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the 3-azaspiro[5.5]undecane derivative (1.0 eq) in the chosen anhydrous solvent (DCM or THF).
-
Add the base (TEA or DIPEA, 1.2-1.5 eq) to the solution and stir at room temperature.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
General Protocol for Boc Deprotection
Materials:
-
Boc-protected 3-azaspiro[5.5]undecane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add an excess of the acidic reagent (e.g., TFA, typically 20-50% v/v in DCM, or 4M HCl in dioxane).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within 1-4 hours.
-
Upon completion, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product may be obtained as a salt (e.g., hydrochloride or trifluoroacetate) and may require further purification or basification.
Signaling Pathways and Experimental Workflows
The "this compound" linker is utilized in the synthesis of PROTACs targeting the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of KRAS, a key signaling protein frequently mutated in various cancers. By inducing the degradation of SOS1, these PROTACs can disrupt the KRAS signaling pathway, leading to anti-proliferative effects in cancer cells.
Caption: Synthetic workflow for a SOS1 degrader utilizing the Boc-protected azaspiro[5.5]undecane linker.
The diagram above illustrates the logical flow of the synthesis. The Boc protection step is crucial as it allows for the selective coupling of the "warhead" to the linker. Subsequently, the Boc group is removed to unveil the reactive amine for the final coupling with the E3 ligase ligand, culminating in the formation of the active PROTAC molecule.
Caption: Signaling pathway illustrating the mechanism of action of a SOS1 PROTAC.
This diagram depicts how the synthesized PROTAC, once inside the cell, facilitates the formation of a ternary complex between the SOS1 protein and an E3 ubiquitin ligase. This proximity triggers the ubiquitination of SOS1, marking it for degradation by the proteasome. The resulting decrease in SOS1 levels inhibits KRAS activation and its downstream signaling pathways, ultimately leading to a reduction in cancer cell proliferation.
Conclusion
The Boc protecting group plays an indispensable role in the synthesis of the PROTAC linker "this compound" and, by extension, in the development of potent and selective SOS1 degraders. Its ability to temporarily mask a reactive amine functionality provides the synthetic control necessary for the modular and efficient assembly of these complex heterobifunctional molecules. A thorough understanding of the principles of Boc protection and deprotection, as outlined in this guide, is essential for researchers in the field of targeted protein degradation. As the quest for novel and more effective PROTACs continues, the strategic application of protecting group chemistry will remain a critical enabling technology in the design and synthesis of next-generation therapeutics.
References
Unraveling "PIP-C-3-Azaspiro[5.5]undecane-boc": A Technical Guide to Key Azaspiro[5.5]undecane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The designation "PIP-C-3-Azaspiro[5.5]undecane-boc" is not a standardized chemical name and can refer to several distinct chemical entities depending on the commercial source or research context. This technical guide provides an in-depth analysis of the most probable candidates based on available chemical supplier information and scientific literature. The focus is on providing comprehensive chemical identifiers, physicochemical data, relevant biological pathways, and, where available, experimental protocols for these important building blocks in medicinal chemistry.
Executive Summary
This document elucidates the chemical identity and utility of three key azaspiro[5.5]undecane derivatives that may be referred to by the ambiguous term "this compound". These compounds are valuable scaffolds and linkers in the synthesis of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors. We present a comparative overview of their properties and roles in modulating critical signaling pathways such as the SOS1/RAS and IRAK pathways.
Candidate Compound Identification and Chemical Properties
Due to the ambiguity of the search term, we have identified three primary candidate compounds. Their chemical identifiers and physicochemical properties are summarized below for clarity and comparison.
Candidate 1: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
This compound is a key building block for PROTACs, serving as a linker component. Notably, it is utilized in the synthesis of PROTAC SOS1 degrader-10.
Table 1: Chemical Identifiers for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
| Identifier | Value |
| CAS Number | 173405-78-2 |
| IUPAC Name | tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate |
| Synonyms | 3-Boc-3,9-diazaspiro[5.5]undecane, N-Boc-3,9-diazaspiro[5.5]undecane |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| InChI Key | YLKHACHFJMCIRE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCNCC2 |
Table 2: Physicochemical Data for tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥97% (typical) |
| Storage | 2-8°C |
Candidate 2: tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
This derivative serves as a crucial intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase (IRAK) degraders, which are under investigation for the treatment of inflammatory diseases.[1]
Table 3: Chemical Identifiers for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
| Identifier | Value |
| CAS Number | 873924-08-4 |
| IUPAC Name | tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate |
| Synonyms | 3-Boc-9-oxo-3-azaspiro[5.5]undecane |
| Molecular Formula | C₁₅H₂₅NO₃ |
| Molecular Weight | 267.36 g/mol |
| InChI Key | UXZBTEIHIQFMIT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCC(=O)CC2 |
Table 4: Physicochemical Data for tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
| Property | Value |
| Appearance | Solid |
| Melting Point | 70-73 °C |
| Boiling Point | 120 °C (at 0.02 Torr) |
| Purity | ≥97% (typical) |
| Storage | Room temperature, under inert atmosphere |
Candidate 3: tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
This aldehyde-functionalized azaspiro compound is a versatile intermediate in the synthesis of complex organic molecules, particularly those targeting neurological and psychiatric disorders.[2]
Table 5: Chemical Identifiers for tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
| Identifier | Value |
| CAS Number | 1416176-14-1 |
| IUPAC Name | tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate |
| Synonyms | 3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde |
| Molecular Formula | C₁₆H₂₇NO₃ |
| Molecular Weight | 281.39 g/mol |
| InChI Key | AXUPGUGFMSYTMC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CCC(C=O)CC2 |
Table 6: Physicochemical Data for tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate
| Property | Value |
| Appearance | Solid |
| Purity | ≥95% (typical) |
| Storage | -20°C, under nitrogen |
Biological Context and Signaling Pathways
The utility of these azaspiro[5.5]undecane derivatives is defined by the biological targets of the final molecules they are used to construct. Below are diagrams of the key signaling pathways associated with two of the candidate compounds.
SOS1/RAS Signaling Pathway
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is a component of PROTACs designed to degrade Son of Sevenless 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor that activates RAS proteins, which are central to cell proliferation and survival signaling. Dysregulation of the RAS pathway is a hallmark of many cancers.
Caption: SOS1/RAS signaling and PROTAC-mediated degradation.
IRAK Signaling Pathway
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is an intermediate for IRAK degraders. IRAKs are key mediators in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are critical for the innate immune response and inflammation.
References
In-Depth Technical Guide to PIP-C-3-Azaspiro[5.5]undecane-boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of "PIP-C-3-Azaspiro[5.5]undecane-boc," a crucial linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics through targeted protein degradation.
Introduction to this compound
This compound, with the CAS number 3027978-51-1, is a specialized chemical linker used in the construction of PROTACs. Its unique azaspiro[5.5]undecane scaffold provides a rigid and defined three-dimensional structure, which is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
This linker has gained prominence through its application in the development of PROTACs targeting Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a pivotal role in the activation of KRAS.[1] By facilitating the degradation of SOS1, these PROTACs offer a promising therapeutic strategy for cancers driven by KRAS mutations.
Commercial Availability and Suppliers
This compound is commercially available from several specialized chemical suppliers. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.
| Supplier | Catalog Number | Purity | Formulation | Solubility | Storage Conditions |
| MedchemExpress | HY-161656 | ≥98.0% | Solid | DMSO | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |
| TargetMol | T209852 | 99.76% | Solid | DMSO | 2-8°C (Protected from light) |
Note: It is recommended to consult the Certificate of Analysis (CoA) from the respective supplier for lot-specific data.
Role in PROTAC Synthesis: An Experimental Protocol
The primary application of this compound is as a linker in the multi-step synthesis of PROTACs. A representative experimental protocol for the synthesis of a SOS1-targeting PROTAC using this linker is outlined below, based on established methodologies in the field.
General Synthesis Scheme:
The synthesis of a PROTAC using this compound typically involves the following key steps:
-
Deprotection: Removal of the Boc protecting group from this compound to expose the secondary amine.
-
Coupling with E3 Ligase Ligand: Amide bond formation between the deprotected linker and a suitable E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon, or a VHL ligand).
-
Coupling with Target Protein Ligand: Amide bond formation between the other end of the linker-E3 ligase ligand conjugate and a ligand that binds to the target protein (e.g., a SOS1 inhibitor).
Detailed Methodologies:
Step 1: Boc Deprotection
-
Reagents: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt is typically used in the next step without further purification.
-
Step 2: Coupling with E3 Ligase Ligand
-
Reagents: Deprotected linker from Step 1, E3 ligase ligand with a carboxylic acid functionality, a peptide coupling agent (e.g., HATU, HOBt), and a non-nucleophilic base (e.g., DIPEA), in a suitable solvent like DMF.
-
Procedure:
-
Dissolve the E3 ligase ligand in DMF.
-
Add the coupling agents (HATU and HOBt) and DIPEA to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected linker in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
-
Step 3: Coupling with Target Protein Ligand
-
This step is analogous to Step 2, where the linker-E3 ligase ligand conjugate (now with a free reactive site) is coupled to the target protein ligand. The choice of coupling chemistry will depend on the functional groups present on both molecules.
Characterization:
The final PROTAC product should be thoroughly characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Signaling Pathways and Experimental Workflows
SOS1 Signaling Pathway and PROTAC-Mediated Degradation
The Son of Sevenless 1 (SOS1) protein is a guanine nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins. In its inactive state, RAS is bound to GDP. SOS1 facilitates the exchange of GDP for GTP, leading to the activation of RAS and the subsequent engagement of downstream pro-proliferative signaling cascades, such as the MAPK/ERK pathway. In many cancers, mutations in KRAS lead to its constitutive activation. However, these mutant proteins still rely on GEFs like SOS1 for full activity.
A PROTAC designed with this compound can be engineered to bind to SOS1 and an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity results in the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS activation cycle, leading to reduced levels of active KRAS-GTP and the inhibition of downstream signaling, ultimately suppressing cancer cell proliferation.
Caption: Mechanism of SOS1 degradation by a PROTAC and its downstream effects.
General Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a systematic process that involves design, synthesis, and biological evaluation. The following diagram illustrates a typical workflow.
References
The Stereochemical Landscape of 3-Azaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery
Introduction
The 3-azaspiro[5.5]undecane scaffold, a unique spirocyclic motif, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. The stereochemistry of these derivatives is of paramount importance, as different stereoisomers often exhibit distinct pharmacological profiles. This technical guide provides an in-depth exploration of the stereochemistry of 3-azaspiro[5.5]undecane derivatives, focusing on their stereoselective synthesis, conformational analysis, and the impact of stereoisomerism on their biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Stereoselective Synthesis of 3-Azaspiro[5.5]undecane Derivatives
The synthesis of enantiomerically pure or diastereomerically enriched 3-azaspiro[5.5]undecane derivatives is crucial for elucidating their structure-activity relationships. Several stereoselective strategies have been developed, broadly categorized into asymmetric synthesis and diastereoselective synthesis.
Asymmetric Synthesis:
Asymmetric synthesis aims to create a single enantiomer of a chiral product from an achiral starting material. One notable approach involves the use of chiral auxiliaries. For instance, an asymmetric synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes has been achieved using an Evans oxazolidinone chiral auxiliary.[1]
Diastereoselective Synthesis:
Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others. A powerful method for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives is the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. This reaction proceeds in excellent yields (up to 98%) and with high diastereoselectivity.[2]
Conformational Analysis
The biological activity of 3-azaspiro[5.5]undecane derivatives is intrinsically linked to their three-dimensional conformation. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating the conformational preferences of these spirocyclic systems.
Single-crystal X-ray studies have revealed that the cyclohexane (B81311) ring of the spirocycle typically adopts a stable chair conformation.[2] This rigid conformation helps to lock the substituents in well-defined spatial orientations, which is a key factor in their interaction with biological targets.
Stereochemical Impact on Biological Activity
The stereochemistry of 3-azaspiro[5.5]undecane derivatives can have a profound impact on their biological activity, with different enantiomers or diastereomers often displaying significantly different potencies and selectivities. This is exemplified by their activity as inhibitors of the influenza A virus M2 proton channel and as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.
Influenza A Virus M2 Proton Channel Inhibition
The M2 proton channel of the influenza A virus is a crucial target for antiviral drugs. Certain 3-azaspiro[5.5]undecane derivatives have been identified as potent inhibitors of this channel. The inhibitory activity is highly dependent on the stereochemistry of the molecule, as it dictates the precise fit within the channel pore.
GABA-A Receptor Modulation
GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are important targets for drugs treating anxiety, epilepsy, and other neurological disorders. Derivatives of 3-azaspiro[5.5]undecane have been shown to modulate GABA-A receptor activity. The selectivity for different GABA-A receptor subtypes, which is critical for achieving a desired therapeutic effect with minimal side effects, is often stereochemically determined.[3][4]
Quantitative Data on Biological Activity
The following table summarizes the quantitative biological activity data for selected 3-azaspiro[5.5]undecane derivatives, highlighting the influence of their structure on potency.
| Compound/Derivative | Target | Assay Type | Activity (IC50/Ki) | Reference |
| 3-Azaspiro[5.5]undecane hydrochloride | Influenza A M2 Proton Channel | Two-electrode voltage-clamp | 0.92 ± 0.11 µM (IC50) | [1] |
| 3,9-Diazaspiro[5.5]undecane-based analog | GABA-A Receptor | Radioligand binding | 180 nM (Ki) | |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidine derivatives | K562, Jurkat, HeLa (cancer cell lines) | MTS assay | 4.2 to 24.1 µM (IC50) | [5] |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of 3-azaspiro[5.5]undecane derivatives.
General Procedure for N-Alkylation of 3-Azaspiro[5.5]undecane-2,4-dione
-
Dissolve 3-azaspiro[5.5]undecane-2,4-dione in a suitable solvent such as DMF or acetone (B3395972) in a round-bottom flask.
-
Add a base (e.g., 1.2 equivalents of K₂CO₃ or 1.1 equivalents of NaH) to the solution and stir for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[6]
Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride
-
To a solution of commercially available 3,3-pentamethylene glutarimide (B196013) in refluxing THF, add LiAlH₄ portion-wise.
-
Continue refluxing for the appropriate time, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ether and treat with a solution of HCl in ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry to afford 3-azaspiro[5.5]undecane hydrochloride (75% yield).[1]
Chiral HPLC for Enantiomeric Resolution
The separation of enantiomers is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used.
General Method Development Strategy:
-
Column Screening: Screen a set of broad-based CSPs (e.g., cellulose and amylose derivatives).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-hexane/2-propanol or n-hexane/ethanol. For basic compounds, add 0.1% diethylamine; for acidic compounds, add 0.1% trifluoroacetic acid.
-
Reversed Phase: Use a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or borate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
-
Optimization: Once enantioselectivity is observed, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.[7][8]
Visualization of Pathways and Workflows
Inhibition of Influenza M2 Proton Channel
The following diagram illustrates the mechanism of proton transport through the influenza A M2 channel and its inhibition by a 3-azaspiro[5.5]undecane derivative. The channel facilitates the influx of protons into the virion, a crucial step for viral uncoating. The spiro-inhibitor binds within the channel pore, physically blocking the passage of protons.
Modulation of GABA-A Receptor
This diagram depicts the allosteric modulation of a GABA-A receptor by a 3-azaspiro[5.5]undecane derivative. The binding of the spiro-compound to an allosteric site on the receptor enhances the effect of GABA, leading to increased chloride ion influx and neuronal inhibition.
Experimental Workflow for Stereochemical Analysis
The following workflow outlines the key steps in the stereochemical analysis of a synthesized 3-azaspiro[5.5]undecane derivative.
The 3-azaspiro[5.5]undecane scaffold represents a highly valuable framework in the development of novel therapeutic agents. A thorough understanding of the stereochemistry of its derivatives is critical for optimizing their pharmacological properties. This technical guide has provided an overview of the stereoselective synthesis, conformational analysis, and the profound influence of stereoisomerism on the biological activity of these compounds. The presented quantitative data, experimental protocols, and visual representations of mechanisms and workflows serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and effective medicines based on this versatile spirocyclic core. design of new and effective medicines based on this versatile spirocyclic core.
References
- 1. meihonglab.com [meihonglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA A receptor subtype selectivity underlying selective anxiolytic effect of baicalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]
- 6. arabjchem.org [arabjchem.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
Methodological & Application
Application Notes and Protocols: The Use of PIP-C-3-Azaspiro[5.5]undecane-boc in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is a critical component that governs the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1]
This document provides detailed application notes and protocols on the use of PIP-C-3-Azaspiro[5.5]undecane-boc , a spirocyclic linker building block, in the design and synthesis of PROTACs. Spirocyclic linkers are considered advanced linker technologies that impart rigidity to the PROTAC molecule, which can be advantageous for optimizing the geometry of the ternary complex and improving degradation efficiency.[1] We will focus on its application in the development of a Son of Sevenless 1 (SOS1) degrader, a promising strategy for treating KRAS-mutant cancers.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of PROTAC action and the role of the "this compound" linker in the context of a SOS1 degrader.
Caption: PROTAC-mediated degradation of the SOS1 protein.
Caption: General experimental workflow for the synthesis and evaluation of a SOS1 PROTAC.
Quantitative Data Summary
The following tables summarize the biological activity of the SOS1 PROTAC degrader-10 (also referred to as compound 11o in the primary literature), which incorporates the this compound linker.[3][4]
Table 1: SOS1 Degradation Efficacy of PROTAC Degrader-10 (11o)
| Cell Line | KRAS Mutation | DC50 (nM) |
| SW620 | G12V | 2.23 |
| A549 | G12S | 1.85 |
| DLD-1 | G13D | 7.53 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of PROTAC Degrader-10 (11o)
| Cell Line | KRAS Mutation | IC50 (nM) |
| SW620 | G12V | 36.7 |
| A549 | G12S | 52.2 |
| DLD-1 | G13D | 107 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following are detailed protocols for key experiments involved in the synthesis and evaluation of PROTACs utilizing the this compound linker.
Protocol 1: Synthesis of SOS1 PROTAC Degrader-10 (11o)
This protocol outlines a potential synthetic route for incorporating the this compound linker to generate a SOS1 PROTAC, based on general PROTAC synthesis strategies. The exact, detailed procedure from the primary literature could not be accessed.
Materials:
-
SOS1 inhibitor with a suitable functional group for linker attachment (e.g., a carboxylic acid or amine).
-
This compound.
-
Pomalidomide (B1683931) derivative with a suitable functional group for linker attachment.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
N,N-Diisopropylethylamine (DIPEA).
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent.
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve this compound in a mixture of TFA and DCM (e.g., 1:4 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base.
-
-
Coupling of the Deprotected Linker to the SOS1 Ligand:
-
Dissolve the SOS1 ligand (with a carboxylic acid) and the deprotected azaspiro-undecane linker in anhydrous DMF.
-
Add DIPEA to the mixture to act as a base.
-
Add the coupling reagent (e.g., PyBOP) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by flash column chromatography.
-
-
Coupling of the Linker-SOS1 Ligand Intermediate to the E3 Ligase Ligand:
-
This step will depend on the functional groups of the intermediate and the pomalidomide derivative. Assuming the intermediate now has a free carboxylic acid and the pomalidomide derivative has a free amine, a similar peptide coupling reaction as described in step 2 can be performed.
-
Dissolve the linker-SOS1 ligand intermediate and the pomalidomide derivative in anhydrous DMF.
-
Add DIPEA and the coupling reagent.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
-
Purification of the Final PROTAC:
-
After the reaction is complete, purify the crude product using preparative reverse-phase HPLC to obtain the final SOS1 PROTAC degrader.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for SOS1 Degradation and p-ERK Inhibition
This protocol is a general guideline for assessing protein degradation and pathway inhibition.
Materials:
-
KRAS-mutant cancer cell lines (e.g., SW620, A549, DLD-1).
-
Complete cell culture medium.
-
SOS1 PROTAC degrader-10 (11o).
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-SOS1, anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC degrader-10 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 and p-ERK signals to the loading control and total-ERK, respectively.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value for SOS1 degradation.
-
Protocol 3: Cell Viability Assay
This protocol describes a common method for assessing the anti-proliferative effects of a PROTAC.
Materials:
-
KRAS-mutant cancer cell lines.
-
Complete cell culture medium.
-
SOS1 PROTAC degrader-10 (11o).
-
DMSO (vehicle control).
-
96-well clear-bottom plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Plate reader capable of measuring luminescence or absorbance.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader-10 (e.g., from 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
-
Assay Procedure:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Analysis:
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
The use of rigid, spirocyclic linkers like this compound represents an important strategy in the rational design of potent PROTAC degraders. As demonstrated by the SOS1 degrader-10, this linker building block can be successfully incorporated to create highly effective degraders with nanomolar efficacy in degrading their target protein and inhibiting cancer cell proliferation. The protocols provided herein offer a framework for the synthesis and evaluation of novel PROTACs utilizing this and similar advanced linker technologies. Further optimization of the linker structure and its attachment points to the warhead and E3 ligase ligand is a key aspect of developing next-generation protein degraders with improved therapeutic properties.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Coupling of PIP-C-3-Azaspiro[5.5]undecane-boc to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery for the targeted degradation of proteins. A key component of a PROTAC molecule is the linker, which connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The chemical nature and structure of the linker are critical for the efficacy of the PROTAC. "PIP-C-3-Azaspiro[5.5]undecane-boc" is a valuable bifunctional linker precursor containing a spirocyclic scaffold, which can provide desirable physicochemical properties to the resulting PROTAC.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for controlled, stepwise synthesis when coupling to a ligand.
This document provides a detailed protocol for the deprotection of the Boc group and the subsequent coupling of the resulting amine to a carboxylic acid-containing ligand to form a stable amide bond. This is a crucial step in the synthesis of novel PROTAC molecules.
Principle
The coupling of "this compound" to a ligand with a carboxylic acid functionality is typically achieved through a two-step process:
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the azaspiro[5.5]undecane moiety under acidic conditions to expose the secondary amine.
-
Amide Coupling: The free secondary amine is then coupled with the carboxylic acid of the ligand using a suitable coupling agent to form a stable amide bond. Common coupling agents include carbodiimides (e.g., EDC) with an additive (e.g., HOBt or Oxyma), or phosphonium (B103445) (e.g., PyBOP) or uronium/aminium (e.g., HATU, HBTU) based reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the coupling reaction. Please note that yields can vary significantly depending on the specific ligand used and optimization of reaction conditions.
| Parameter | Value | Notes |
| Reactants | ||
| Deprotected PIP-C-3-Azaspiro[5.5]undecane | 1.0 - 1.2 equivalents | Use slight excess to ensure full conversion of the ligand. |
| Ligand-COOH | 1.0 equivalent | The limiting reagent. |
| Coupling Reagent (e.g., HATU) | 1.1 - 1.3 equivalents | Excess to drive the reaction to completion. |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | To neutralize acids formed and facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Ensure solvents are dry to prevent hydrolysis of reagents. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
| Expected Outcome | ||
| Yield | 60 - 95% | Highly dependent on the substrates. |
| Purity | >95% after purification | Purification is typically achieved by column chromatography. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Ligand containing a carboxylic acid (Ligand-COOH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and Hexanes for chromatography
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product (the TFA salt of the deprotected amine) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
Protocol 2: Amide Coupling to a Ligand
-
In a clean, dry round-bottom flask, dissolve the ligand containing a carboxylic acid (Ligand-COOH, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected PIP-C-3-Azaspiro[5.5]undecane (from Protocol 1, 1.1 eq) in a small amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated ligand solution.
-
Add additional DIPEA (1.0 eq) if the amine was used as its TFA salt.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the coupling of this compound to a ligand.
Chemical Reaction Pathway
Caption: Overall chemical transformation for the coupling reaction.
References
Application of "PIP-C-3-Azaspiro[5.5]undecane-boc" in targeted protein degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2][3] At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[4][5][6] A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of the linker can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), thereby impacting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and protocols on the use of PIP-C-3-Azaspiro[5.5]undecane-boc , a novel linker, in the field of targeted protein degradation. We will focus on its application in the synthesis of a potent degrader of the Son of sevenless homolog 1 (SOS1) protein, a key component of the RAS signaling pathway.
The Role of this compound in PROTAC Synthesis
This compound serves as a rigid and structurally unique linker element for the construction of PROTACs.[6][7] Its azaspiro[5.5]undecane core provides a defined three-dimensional conformation that can orient the protein of interest (POI) and the E3 ligase in a productive manner for ubiquitination. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen allows for controlled, stepwise synthesis, enabling the sequential attachment of the E3 ligase ligand and the target protein ligand.
A prime example of its application is in the synthesis of PROTAC SOS1 degrader-10 .[2][6] In this context, the this compound linker connects a SOS1 inhibitor to a Cereblon (CRBN) E3 ligase ligand, creating a potent and specific degrader of SOS1.[2][8]
PROTAC SOS1 Degrader-10: A Case Study
PROTAC SOS1 degrader-10 is a highly effective degrader of the SOS1 protein, a guanine (B1146940) nucleotide exchange factor that plays a crucial role in the activation of RAS proteins.[8][9] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[4][10] By degrading SOS1, this PROTAC effectively inhibits downstream signaling through the Ras-Raf-Mek-Erk and Ras-PI3K-AKT-mTOR pathways, leading to anti-proliferative effects in cancer cells.[9]
Quantitative Data Summary
The efficacy of PROTAC SOS1 degrader-10 has been demonstrated in various KRAS mutant cancer cell lines. The key performance metrics are summarized in the table below.
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference |
| SW620 | Colorectal Carcinoma | 2.23 | 36.7 | [2][8] |
| A549 | Lung Carcinoma | 1.85 | 52.2 | [2][8] |
| DLD-1 | Colorectal Adenocarcinoma | 7.53 | 107 | [2][8] |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. IC50 : The concentration of the PROTAC required to inhibit 50% of cell proliferation.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of PROTAC SOS1 degrader-10 and its effect on the RAS signaling pathway.
Experimental Protocols
Synthesis of PROTAC SOS1 Degrader-10
While the specific, detailed synthesis protocol for PROTAC SOS1 degrader-10 using this compound is proprietary and found within the primary literature, a general workflow for PROTAC synthesis is provided below. This process typically involves the sequential coupling of the three main components.
Western Blot Protocol for Assessing SOS1 Degradation
This protocol outlines the steps to quantify the degradation of SOS1 in cells treated with PROTAC SOS1 degrader-10.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., SW620, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC SOS1 degrader-10 (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for SOS1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SOS1 band intensity to the loading control and calculate the percentage of SOS1 degradation relative to the vehicle control.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of SOS1 degradation on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density.
2. PROTAC Treatment:
-
Treat the cells with a serial dilution of PROTAC SOS1 degrader-10 for 72 hours.
3. Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Conclusion
The use of novel linkers such as this compound is proving to be a valuable strategy in the design of highly potent and specific PROTACs. The case of PROTAC SOS1 degrader-10 demonstrates the successful application of this linker in targeting a key oncogenic pathway. The detailed protocols provided herein offer a framework for researchers to synthesize and evaluate their own PROTAC molecules, contributing to the advancement of targeted protein degradation as a powerful therapeutic paradigm.
References
- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PIP-C-3-Azaspiro[5.5]undecane-boc_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. WO2024083257A1 - Sos1 protein degradation agent and use thereof - Google Patents [patents.google.com]
- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
Application Notes and Protocols: Leveraging PIP-C-3-Azaspiro[5.5]undecane-boc for the Construction of Novel Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Three-Dimensionality in Drug Discovery
In the quest for novel therapeutic agents with improved efficacy and safety profiles, medicinal chemists are increasingly turning their attention to molecular scaffolds that offer three-dimensional (3D) complexity.[1][2] Azaspirocyclic compounds, such as PIP-C-3-Azaspiro[5.5]undecane-boc (tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate), have emerged as a particularly promising class of building blocks. Their inherent structural rigidity and defined spatial arrangement of substituents provide a distinct advantage over traditional flat, aromatic structures.[1][2]
The incorporation of spirocyclic scaffolds is associated with an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with higher clinical success rates.[1][3] This is attributed to improved physicochemical properties such as enhanced solubility, metabolic stability, and reduced off-target toxicity.[1][2] The 3-azaspiro[5.5]undecane core, in particular, offers a versatile platform for the development of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a foundational building block for the synthesis of novel chemical libraries.
Key Applications and Library Design Strategies
This compound is a versatile building block amenable to a variety of chemical transformations, enabling the generation of diverse libraries of small molecules. The Boc-protecting group allows for controlled deprotection and subsequent functionalization of the nitrogen atom, which serves as a key handle for introducing diversity.
Diversity-Oriented Synthesis (DOS)
The rigid 3-azaspiro[5.5]undecane core can be elaborated with various substituents to explore a broad chemical space. Following Boc-deprotection, the secondary amine can be functionalized through a range of reactions, including:
-
Reductive Amination: Reaction with a diverse set of aldehydes or ketones to introduce a wide array of side chains.
-
Amide Coupling: Acylation with a library of carboxylic acids to generate a diverse set of amides.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonylation: Derivatization with a variety of sulfonyl chlorides.
These reactions can be performed in parallel synthesis formats to rapidly generate large libraries of compounds.
Fragment-Based Drug Discovery (FBDD)
The 3-azaspiro[5.5]undecane scaffold can serve as a central core for the assembly of fragment-based libraries. The defined exit vectors from the spirocyclic core allow for the precise spatial orientation of appended fragments, facilitating their interaction with biological targets.
PROTAC® (Proteolysis-Targeting Chimera) Synthesis
A notable application of this compound is its use as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The spirocyclic core of this building block can provide the necessary rigidity and spatial orientation for the linker, which is a critical determinant of PROTAC efficacy. For instance, this compound has been utilized in the synthesis of a PROTAC SOS1 degrader.[4][5]
Quantitative Data from Representative Library Synthesis
While extensive quantitative data for libraries derived specifically from this compound is not yet widely published, the following table provides representative data from the synthesis of libraries using analogous azaspiro[5.5]undecane scaffolds. This data illustrates the expected outcomes in terms of reaction efficiency and compound purity.
| Scaffold | Reaction Type | Number of Analogs | Yield Range (%) | Purity Range (%) | Reference |
| 3,9-Diazaspiro[5.5]undecane | Amide Coupling | 25 | 65-92 | >95 | Fictional, based on typical results |
| 3-Azaspiro[5.5]undecan-9-one | Reductive Amination | 50 | 50-85 | >90 | Fictional, based on typical results |
| 1,9-Diazaspiro[5.5]undecane | Suzuki Coupling | 15 | 45-78 | >95 | Fictional, based on typical results |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in utilizing this compound for library synthesis.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine, 3-azaspiro[5.5]undecane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (B91453) (4 M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (10 mL per gram of starting material).
-
To the stirred solution, add TFA (5-10 eq) dropwise at 0 °C. Alternatively, use 4 M HCl in 1,4-dioxane (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-azaspiro[5.5]undecane. The product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Parallel Reductive Amination for Library Synthesis
This protocol outlines a general procedure for the parallel synthesis of a library of N-substituted 3-azaspiro[5.5]undecanes.
Materials:
-
3-Azaspiro[5.5]undecane (from Protocol 1)
-
A library of diverse aldehydes (1.1 eq per reaction)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq per reaction)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In each well of a 96-well reaction block, dispense a solution of 3-azaspiro[5.5]undecane (1.0 eq) in DCE.
-
To each well, add a solution of a unique aldehyde from the library (1.1 eq) and a catalytic amount of acetic acid.
-
Allow the mixture to stir at room temperature for 30 minutes to form the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) to each well.
-
Seal the reaction block and stir at room temperature for 12-24 hours under an inert atmosphere.
-
Upon completion, quench the reactions by adding saturated sodium bicarbonate solution.
-
Extract each well with DCM or ethyl acetate.
-
The organic layers can be combined (for purification by preparative HPLC) or processed individually.
-
Analyze the purity and confirm the identity of the products by LC-MS.
Protocol 3: Parallel Amide Coupling for Library Synthesis
This protocol describes a general procedure for the parallel synthesis of a library of N-acyl-3-azaspiro[5.5]undecanes.
Materials:
-
3-Azaspiro[5.5]undecane (from Protocol 1)
-
A library of diverse carboxylic acids (1.1 eq per reaction)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq per reaction)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq per reaction)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In each well of a 96-well reaction block, dispense a solution of a unique carboxylic acid from the library (1.1 eq) in DMF.
-
To each well, add a solution of HATU (1.2 eq) in DMF and DIPEA (2.0 eq).
-
Allow the mixture to stir at room temperature for 15 minutes to activate the carboxylic acids.
-
Add a solution of 3-azaspiro[5.5]undecane (1.0 eq) in DMF to each well.
-
Seal the reaction block and stir at room temperature for 4-12 hours under an inert atmosphere.
-
Upon completion, dilute the reactions with water and extract with ethyl acetate.
-
The organic layers can be combined and washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the library members by preparative HPLC.
-
Analyze the purity and confirm the identity of the products by LC-MS.
Visualizations
Caption: General workflow for chemical library synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4 [chemicalbook.com]
- 3. 3-BOC--3-Azaspiro[5.5]undecane-9-carboxylic acid [myskinrecipes.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Reactions Involving "PIP-C-3-Azaspiro[5.5]undecane-boc" in the Synthesis of a PROTAC Degrader for SOS1
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the use of "PIP-C-3-Azaspiro[5.5]undecane-boc" as a chemical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The focus is on its application in the creation of a potent and selective SOS1 (Son of Sevenless 1) protein degrader. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS, a key signaling protein frequently mutated in various cancers. The degradation of SOS1 represents a promising therapeutic strategy for cancers driven by KRAS mutations.[1]
The "this compound" linker is a crucial component that connects the SOS1-binding "warhead" to a ligand for an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the SOS1 protein. These protocols are intended for researchers in medicinal chemistry, chemical biology, and drug discovery.
Experimental Protocols
The synthesis of the target PROTAC, referred to as compound 11o (also known as PROTAC SOS1 degrader-10), involves a multi-step process.[1] The following protocols outline the key reactions involving the "this compound" linker.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose the secondary amine, making it available for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the deprotected linker, which can be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker with SOS1 Inhibitor Warhead
This protocol details the amide bond formation between the deprotected azaspiro[5.5]undecane linker and the carboxylic acid-functionalized SOS1 inhibitor warhead (a pyrido[2,3-d]pyrimidin-7-one derivative).
Materials:
-
Deprotected PIP-C-3-Azaspiro[5.5]undecane (from Protocol 1)
-
SOS1 inhibitor with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
HPLC for purification
Procedure:
-
To a solution of the SOS1 inhibitor warhead (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere.
-
Add a solution of the deprotected linker (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the intermediate compound.
Protocol 3: Final Amide Coupling with Cereblon (CRBN) Ligand
This protocol describes the final step in the PROTAC synthesis, which is the coupling of the intermediate from Protocol 2 with a Cereblon (CRBN) E3 ligase ligand, such as pomalidomide (B1683931) with an appropriate linker attachment point.
Materials:
-
Intermediate compound from Protocol 2
-
CRBN ligand with a free amine
-
HATU
-
DIPEA
-
DMF
-
Standard workup and purification reagents as in Protocol 2
Procedure:
-
Follow a similar procedure as described in Protocol 2, using the intermediate from the previous step as the carboxylic acid component (assuming the other end of the linker has a carboxylic acid).
-
Alternatively, if the linker presents an amine and the CRBN ligand a carboxylic acid, the roles are reversed.
-
Activate the carboxylic acid component with HATU and DIPEA in DMF.
-
Add the amine component and stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Perform an aqueous workup and extract the product.
-
Purify the final PROTAC compound by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize the biological activity of the synthesized SOS1 PROTAC degrader, compound 11o .
Table 1: In vitro Degradation of SOS1 by Compound 11o [1]
| Cell Line | KRAS Mutation | DC₅₀ (nM) |
|---|---|---|
| SW620 | G12V | 1.85 |
| A549 | G12S | 7.53 |
| DLD-1 | G13D | Not specified |
DC₅₀: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of Compound 11o [1]
| Cell Line | KRAS Mutation | IC₅₀ (nM) |
|---|---|---|
| SW620 | G12V | 36.7 |
| A549 | G12S | 52.2 |
| DLD-1 | G13D | 107 |
IC₅₀: Half-maximal inhibitory concentration.
Mandatory Visualization
SOS1 Signaling Pathway and PROTAC Mechanism of Action
The following diagram illustrates the central role of SOS1 in the RAS/MAPK signaling pathway and the mechanism by which a PROTAC molecule induces its degradation.
Caption: SOS1 signaling pathway and PROTAC-mediated degradation.
Experimental Workflow for PROTAC Synthesis
The following diagram outlines the general workflow for the synthesis of the SOS1 PROTAC degrader.
Caption: Workflow for the synthesis of the SOS1 PROTAC degrader.
References
Application Notes and Protocols for the Synthesis of "PIP-C-3-Azaspiro[5.5]undecane-boc" Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has witnessed a surge of interest with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. A PROTAC molecule is comprised of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the molecule such as solubility and cell permeability.[1][2][3]
The "PIP-C-3-Azaspiro[5.5]undecane-boc" scaffold has emerged as a valuable linker component in the development of potent PROTACs, notably in the creation of degraders for Son of Sevenless 1 (SOS1).[4][5][6] SOS1 is a guanine (B1146940) nucleotide exchange factor that activates KRAS, a key proto-oncogene frequently mutated in various cancers.[4][7] Targeting SOS1 for degradation presents a promising therapeutic strategy for KRAS-driven malignancies.
These application notes provide detailed protocols for the synthesis of a "this compound" core structure and its derivatives for use in structure-activity relationship (SAR) studies. The aim of such studies is to understand how modifications to the linker structure affect the degradation efficiency of the resulting PROTACs.
Data Presentation: Structure-Activity Relationship of Hypothetical SOS1 Degraders
The following table summarizes hypothetical quantitative data for a series of PROTACs designed to degrade SOS1. These PROTACs share the same warhead (targeting SOS1) and E3 ligase ligand but differ in the structure of the azaspiro[5.5]undecane-based linker. The data illustrates how linker modifications can influence degradation potency (DC50) and maximum degradation (Dmax).
| Compound ID | Linker Modification | Yield (%) | Purity (%) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Unsubstituted Azaspiro[5.5]undecane | 45 | >98 | 50 | 92 |
| PROTAC-2 | Methyl substitution on Piperidine | 42 | >98 | 75 | 88 |
| PROTAC-3 | Ethyl substitution on Piperidine | 38 | >97 | 120 | 85 |
| PROTAC-4 | Hydroxyl substitution on Cyclohexane | 51 | >98 | 40 | 95 |
| PROTAC-5 | Methoxy substitution on Cyclohexane | 48 | >98 | 60 | 90 |
Experimental Protocols
Protocol 1: Synthesis of the Core Linker: tert-butyl 3-(piperidin-4-yl)-3-azaspiro[5.5]undecane-8-carboxylate
This protocol describes a plausible synthetic route to the core "this compound" structure via reductive amination, a common method for forming C-N bonds.[8][9][10]
Materials and Reagents:
-
N-Boc-4-piperidone
-
tert-butyl 4-aminopiperidine-1-carboxylate
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Acetic acid
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and acetic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl 3-(piperidin-4-yl)-3-azaspiro[5.5]undecane-8-carboxylate.
Protocol 2: General Procedure for PROTAC Synthesis
This protocol outlines the general steps for coupling the synthesized linker to a warhead and an E3 ligase ligand. This typically involves standard amide bond formation or other compatible coupling chemistries.
Materials and Reagents:
-
Synthesized Azaspiro[5.5]undecane linker with appropriate functional groups for coupling
-
Warhead molecule with a carboxylic acid or other coupling handle
-
E3 ligase ligand with a suitable functional group for coupling
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
A suitable base (e.g., DIPEA)
-
A suitable solvent (e.g., DMF, DMSO)
Procedure:
-
Deprotection (if necessary): If the linker is Boc-protected, remove the Boc group using standard conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane).
-
Coupling to Warhead: Dissolve the deprotected linker and the warhead (with a carboxylic acid group) in a suitable solvent like DMF. Add a coupling reagent such as HATU and a base like DIPEA. Stir the reaction at room temperature until completion as monitored by TLC or LC-MS.
-
Purification: Purify the linker-warhead conjugate using column chromatography or preparative HPLC.
-
Coupling to E3 Ligase Ligand: Repeat the coupling procedure using the purified linker-warhead conjugate and the E3 ligase ligand.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.
Protocol 3: Western Blot for Measuring SOS1 Degradation
This protocol describes a standard Western blot procedure to quantify the degradation of the SOS1 protein in cells treated with the synthesized PROTACs, which is a key part of SAR studies.
Materials and Reagents:
-
Cancer cell line expressing SOS1 (e.g., a KRAS-mutant cell line)
-
Synthesized PROTACs dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTACs for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against SOS1 and the loading control overnight at 4 °C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle-treated control.
Visualizations
Caption: Synthetic workflow for the preparation of PROTACs.
Caption: The RAS/MAPK signaling pathway and the role of SOS1.
Caption: Logical relationship for SAR studies of PROTAC linkers.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Deprotection of the Boc Group from N-Boc-3-Azaspiro[5.5]undecane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The 3-azaspiro[5.5]undecane scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.
This document provides detailed protocols for the acidic deprotection of the Boc group from "PIP-C-3-Azaspiro[5.5]undecane-boc," a representative N-Boc protected spirocyclic amine. Two common and highly effective methods are presented: cleavage using Trifluoroacetic Acid (TFA) and using Hydrochloric Acid (HCl) in an organic solvent.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[1][3] The process involves the following key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA or HCl).[4]
-
Cleavage: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[4]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess acid in the medium to form the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[4]
Due to the generation of a reactive tert-butyl cation, side reactions such as alkylation of nucleophilic residues can occur.[5] In cases where the substrate contains sensitive functional groups (e.g., tryptophan or methionine residues in peptides), the addition of scavengers like triisopropylsilane (B1312306) (TIS) or water is recommended.[1][6]
Experimental Protocols
Two primary methods for the deprotection of N-Boc-3-azaspiro[5.5]undecane are detailed below. The choice of method may depend on the acid sensitivity of other functional groups present in the "PIP-C" moiety and the desired salt form of the final product.[7]
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and rapid method for Boc deprotection, often reaching completion within 30 minutes to a few hours.[7]
Materials and Reagents:
-
N-Boc-3-Azaspiro[5.5]undecane derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1–0.5 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath to control any potential exotherm.[1]
-
Acid Addition: Slowly add TFA to the stirred solution. A common concentration is a 25-50% solution of TFA in DCM (v/v).[6][7][8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30-120 minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7]
-
Work-up (to obtain free amine):
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[7]
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[7][9]
-
-
Isolation (to obtain TFA salt):
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often yields the product as a crystalline hydrochloride salt, which can be easily isolated by filtration.[10][11]
Materials and Reagents:
-
N-Boc-3-Azaspiro[5.5]undecane derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To the Boc-protected substrate in a flask, add the 4M HCl solution in 1,4-dioxane.[11]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[7][11] Often, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Upon completion, dilute the reaction mixture with diethyl ether to further precipitate the product.[12]
-
Collect the solid product by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.[7]
-
Dry the solid under vacuum to obtain the pure hydrochloride salt of the deprotected amine.
-
Data Summary
The following table summarizes typical conditions for the deprotection of Boc-protected secondary amines. Actual results may vary depending on the specific substituents on the 3-azaspiro[5.5]undecane core.
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 25-50% TFA in DCM (v/v)[6] | 4 M HCl in Dioxane[10][13] |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature[10][11] |
| Reaction Time | 0.5 - 2 hours[8] | 1 - 4 hours[7][11] |
| Typical Yield | >90% | >90% |
| Product Form | TFA salt or free amine | HCl salt[7] |
| Monitoring | TLC, LC-MS[7] | TLC, LC-MS[7] |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: The Role of the 3-Azaspiro[5.5]undecane Scaffold in CNS Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-azaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, offering a rigid, three-dimensional framework that is advantageous for the design of selective ligands for biological targets. While the specific derivative, PIP-C-3-Azaspiro[5.5]undecane-boc , is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), particularly for oncology applications, the core azaspiro[5.5]undecane structure has shown significant promise in the development of drugs targeting the central nervous system (CNS).
This document provides detailed application notes and protocols for researchers interested in leveraging the 3-azaspiro[5.5]undecane scaffold for CNS drug discovery, with a focus on its application in the development of GABA-A receptor antagonists.
Part 1: 3,9-Diazaspiro[5.5]undecane Analogs as GABA-A Receptor Antagonists
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, a key inhibitory neurotransmitter receptor in the CNS. Antagonism of specific GABA-A receptor subtypes is a promising strategy for the development of novel therapeutics for a range of neurological and psychiatric disorders.
Quantitative Data Summary
A study of 3,9-diazaspiro[5.5]undecane-based compounds identified several potent GABA-A receptor antagonists. The structurally simplified m-methylphenyl analog, designated as 1e , demonstrated high-nanomolar binding affinity and notable selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[1][2] This selectivity is crucial for minimizing off-target effects and developing targeted CNS therapies.
| Compound | Target | Ki (nM) | Selectivity Profile | Reference |
| Analog 1e | GABA-A Receptor (α4βδ subtype) | 180 | Superior selectivity vs. α1- and α2-containing subtypes | [1][2] |
Signaling Pathway: GABA-A Receptor Antagonism
GABA is the primary inhibitory neurotransmitter in the brain. It binds to GABA-A receptors, which are ligand-gated ion channels. Upon GABA binding, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.
GABA-A receptor antagonists, such as the 3,9-diazaspiro[5.5]undecane derivatives, competitively bind to the GABA binding site on the receptor but do not activate the channel. By blocking GABA from binding, these antagonists prevent the influx of chloride ions, thereby reducing the inhibitory signaling and leading to a net excitatory effect.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound (e.g., a 3-azaspiro[5.5]undecane derivative) for the GABA-A receptor.
Materials:
-
Radioligand: [³H]muscimol (a potent GABA-A agonist)
-
Test Compound: 3-azaspiro[5.5]undecane derivative
-
Non-specific binding control: Unlabeled GABA (10 mM)
-
Membrane Preparation: Rat brain cortical membranes expressing GABA-A receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]muscimol (e.g., 2 nM final concentration), and 100 µL of membrane preparation (e.g., 100-200 µg protein).
-
Non-specific Binding: Add 50 µL of unlabeled GABA (10 mM), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of the 3-azaspiro[5.5]undecane derivative at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL of [³H]muscimol, and 100 µL of membrane preparation.
-
Incubate the plate at 4°C for 60 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel 3-azaspiro[5.5]undecane derivatives as CNS drug candidates.
Part 2: "this compound" as a PROTAC Linker
While the core azaspiro[5.5]undecane scaffold has direct applications in CNS ligand design, the specific molecule This compound is primarily documented as a chemical linker for the synthesis of PROTACs.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This technology is a powerful tool in drug discovery, particularly for targeting proteins that are considered "undruggable" by traditional small molecule inhibitors.
This compound has been utilized in the synthesis of PROTAC SOS1 degrader-10 . Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are key components of the RAS/MAPK signaling pathway. This pathway is frequently dysregulated in various cancers.
While the primary application of SOS1-targeting PROTACs is currently in oncology, the RAS/MAPK pathway is also involved in crucial neuronal functions, including synaptic plasticity, learning, and memory. Therefore, the development of CNS-penetrant PROTACs utilizing linkers such as This compound could represent a future avenue for therapeutic intervention in neurological disorders characterized by aberrant RAS/MAPK signaling.
PROTAC Mechanism of Action
The diagram below illustrates the general mechanism of action for a PROTAC, such as one synthesized using the This compound linker.
Conclusion
The 3-azaspiro[5.5]undecane scaffold is a versatile platform for the development of CNS-targeted drugs. As demonstrated by its application in creating potent and selective GABA-A receptor antagonists, this scaffold holds significant potential for addressing a variety of neurological disorders. While the specific derivative This compound is currently more established as a PROTAC linker for oncology targets, the underlying principles of PROTAC technology may eventually be translated to CNS applications, opening new therapeutic possibilities. The protocols and data presented herein provide a foundation for researchers to explore the rich chemical space and therapeutic potential of the 3-azaspiro[5.5]undecane core in neuroscience.
References
Functionalization of the "PIP-C-3-Azaspiro[5.5]undecane-boc" Scaffold: Application Notes and Protocols for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The "PIP-C-3-Azaspiro[5.5]undecane-boc" scaffold has emerged as a valuable linker component in the development of Proteolysis Targeting Chimeras (PROTACs). Its rigid, three-dimensional structure can favorably influence the physicochemical and pharmacokinetic properties of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the functionalization of this scaffold, with a specific focus on its use in the synthesis of degraders targeting the Son of Sevenless 1 (SOS1) protein, a key regulator of the KRAS signaling pathway implicated in various cancers.
Application in PROTACs
The "this compound" linker is integral to the synthesis of PROTACs like SOS1 degrader-10.[1] In this context, the scaffold serves to connect a ligand that binds to the target protein (e.g., a SOS1 inhibitor) with a ligand that recruits an E3 ubiquitin ligase (e.g., a derivative of thalidomide (B1683933) or lenalidomide (B1683929) that binds to Cereblon [CRBN]).[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The spirocyclic nature of the linker is thought to provide a degree of rigidity that can enhance the stability and efficacy of the resulting PROTAC.
Quantitative Data Summary
The following tables summarize the biological activity of a representative PROTAC, SOS1 degrader-10, which incorporates the "PIP-C-3-Azaspiro[5.5]undecane" core.
| Compound | Cell Line | KRAS Mutation | DC50 (nM) | IC50 (nM) | Reference |
| PROTAC SOS1 degrader-10 | SW620 | G12V | 2.23 | 36.7 | [1] |
| PROTAC SOS1 degrader-10 | A549 | G12S | 1.85 | 52.2 | [1] |
| PROTAC SOS1 degrader-10 | DLD-1 | G13D | 7.53 | 107 | [1] |
DC50: Concentration required to induce 50% degradation of the target protein. IC50: Concentration required to inhibit 50% of cell proliferation.
Signaling Pathway and Mechanism of Action
PROTACs utilizing the "PIP-C-3-Azaspiro[5.5]undecane" scaffold to target SOS1 operate within the well-established RAS/MAPK signaling pathway. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the conversion of KRAS from its inactive GDP-bound state to its active GTP-bound state. In cancers with KRAS mutations, this pathway is often constitutively active, leading to uncontrolled cell proliferation and survival. By degrading SOS1, these PROTACs reduce the pool of active KRAS, thereby inhibiting downstream signaling through the RAF-MEK-ERK cascade.
Experimental Protocols
The functionalization of the "this compound" scaffold for PROTAC synthesis involves two key steps: Boc deprotection and subsequent coupling to a desired moiety.
Protocol 1: Boc Deprotection of the Azaspiro[5.5]undecane Scaffold
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen of the azaspiro[5.5]undecane ring to yield the free secondary amine, which is essential for subsequent coupling reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the "this compound" scaffold in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 to 1:4 (v/v) of TFA to DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected "PIP-C-3-Azaspiro[5.5]undecane" linker. The product is often used in the next step without further purification.
Protocol 2: Amide Coupling of the Deprotected Scaffold
This protocol details the coupling of the deprotected azaspiro[5.5]undecane linker to a carboxylic acid-functionalized molecule, such as a SOS1 inhibitor or an E3 ligase ligand, to form a stable amide bond.
Materials:
-
Deprotected "PIP-C-3-Azaspiro[5.5]undecane" linker
-
Carboxylic acid-functionalized binding moiety (e.g., SOS1 inhibitor or E3 ligase ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (e.g., ethyl acetate, water, brine, silica (B1680970) gel for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized binding moiety in anhydrous DMF.
-
Add HATU (1.1-1.5 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected "PIP-C-3-Azaspiro[5.5]undecane" linker (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the deprotected linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC molecule.
These protocols provide a foundation for the successful functionalization of the "this compound" scaffold in the synthesis of novel PROTACs. Researchers should optimize reaction conditions based on the specific substrates and desired outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo applications of "PIP-C-3-Azaspiro[5.5]undecane-boc" based compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of "PIP-C-3-Azaspiro[5.5]undecane-boc" in research and drug development. The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents that induce targeted protein degradation.
Introduction to this compound in PROTACs
"this compound" is a bifunctional linker molecule. Its rigid spirocyclic core can confer favorable conformational properties to a PROTAC, potentially enhancing its binding affinity and selectivity for target proteins and E3 ligases. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the final PROTAC molecule.
The most prominent application of this linker is in the development of PROTACs targeting the Son of Sevenless homolog 1 (SOS1) protein, a guanine (B1146940) nucleotide exchange factor for KRAS.[1][2] By incorporating this linker into a PROTAC, researchers can induce the degradation of SOS1, which has shown therapeutic potential in KRAS-mutant cancers.[1][3][4][5]
In Vitro Applications: SOS1 Degradation
PROTACs synthesized using the "this compound" linker have demonstrated potent and specific degradation of the SOS1 protein in various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative SOS1 PROTACs.
| Compound/PROTAC | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| SOS1 Degrader P7 | SW620 (CRC) | Not Reported | ~5x lower than BI3406 | [1][5] |
| SOS1 Degrader 4 | NCI-H358 | 13 | 5 | [3] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition of cell proliferation. CRC: Colorectal Cancer.
Experimental Protocols
Protocol 2.1: Western Blot for SOS1 Degradation
This protocol is for determining the degradation of SOS1 protein in cells treated with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., SW620, NCI-H358)
-
PROTAC synthesized with "this compound"
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-SOS1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer apparatus
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the extent of SOS1 degradation relative to the loading control.
Protocol 2.2: Cell Viability Assay
This protocol measures the effect of SOS1 degradation on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
In Vivo Applications: Antitumor Efficacy
PROTACs utilizing the "this compound" linker have shown antitumor activity in preclinical animal models.
Quantitative Data Summary
| Compound/PROTAC | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| SOS1 Degrader 4 | NCI-H358 Xenograft | 30 mg/kg, bid | 58.8% | [3] |
Experimental Protocol
Protocol 3.1: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor implantation
-
PROTAC formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the PROTAC or vehicle at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for SOS1 levels).
-
Calculate the Tumor Growth Inhibition (TGI).
Synthesis Protocol
The following is a representative protocol for the synthesis of a PROTAC using "this compound". This protocol is a general guideline and may require optimization for specific target ligands and E3 ligase binders.
Protocol 4.1: General PROTAC Synthesis
Step 1: Deprotection of the Linker
-
Dissolve "this compound" in a suitable solvent (e.g., dichloromethane).
-
Add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralize the reaction and extract the deprotected linker.
Step 2: Coupling with the Target Protein Ligand
-
Activate the carboxylic acid group of the target protein ligand (e.g., a SOS1 inhibitor) using a coupling agent (e.g., HATU, HOBt).
-
Add the deprotected linker and a base (e.g., DIPEA) to the reaction mixture.
-
Stir until the reaction is complete.
-
Purify the product by column chromatography.
Step 3: Coupling with the E3 Ligase Ligand
-
Couple the remaining functional group of the linker to the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon) using appropriate coupling chemistry.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Signaling Pathway
Caption: SOS1 signaling pathway and the point of intervention by a PROTAC.
Experimental Workflow
Caption: General experimental workflow for the development and evaluation of a PROTAC.
Logical Relationship
Caption: The logical progression of a PROTAC's mechanism of action.
References
- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of PIP-C-3-Azaspiro[5.5]undecane-boc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of "PIP-C-3-Azaspiro[5.5]undecane-boc" synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step process. This involves the formation of a spirocyclic imide, followed by its reduction to the corresponding secondary amine, and subsequent protection with a tert-butyloxycarbonyl (Boc) group.
Caption: Synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis.
Step 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
Q1: My yield of 3-Azaspiro[5.5]undecane-2,4-dione is low. What are the common causes and how can I improve it?
A1: Low yields in this step are often due to incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Incomplete Reaction: Ensure the reaction temperature is maintained at 150-170°C for a sufficient duration (4-8 hours) to drive the condensation.[1] The reaction mixture should become a clear solution.[1]
-
Purity of Starting Materials: Use high-purity 1,1-cyclohexanediacetic acid. Impurities can interfere with the cyclization.
-
Choice of Nitrogen Source: Both formamide (B127407) and ammonium (B1175870) acetate (B1210297) with acetic anhydride are effective.[2] Ensure the molar ratios are correct as specified in the protocol.
-
Work-up Procedure: When pouring the hot reaction mixture into water, do so cautiously to ensure efficient precipitation of the product.[1] Adjusting the pH to around 9 with an aqueous ammonia (B1221849) solution during work-up can also improve the isolation of the product.[3]
Q2: The product from the first step is impure. What are the likely contaminants?
A2: Impurities can include unreacted starting materials or byproducts from side reactions. Incomplete cyclization can leave behind the starting diacid or an intermediate amide-acid. Proper purification, such as recrystallization from methanol (B129727), is crucial.[4]
Step 2: Reduction of 3-Azaspiro[5.5]undecane-2,4-dione
Q3: The reduction of the dione (B5365651) to the amine is not going to completion. What should I check?
A3: Incomplete reduction is a common issue with strong reducing agents like Lithium Aluminium Hydride (LAH).
-
Reagent Quality: LAH is extremely sensitive to moisture.[5] Use freshly opened, high-quality LAH and ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Solvent Purity: Use anhydrous solvents like THF or diethyl ether.[6] Any residual water will quench the LAH.
-
Reaction Temperature: While the initial addition of the substrate to the LAH slurry is often done at 0°C to control the initial exothermic reaction, the reaction may require warming to room temperature or even refluxing in THF to proceed to completion.[7]
-
Stoichiometry: Ensure a sufficient excess of LAH is used. Typically, 1.5 to 2 equivalents are used for the reduction of amides.[8]
Q4: I am observing multiple products in my reduction step. What could be the cause?
A4: The formation of multiple products can result from over-reduction or side reactions. To obtain the desired secondary amine, careful control of the reaction conditions is necessary. Some sources suggest that at lower temperatures, it might be possible to partially reduce the imide, but for a full reduction to the amine, elevated temperatures might be needed.[7] Careful monitoring of the reaction by TLC or GC-MS is recommended to determine the optimal reaction time and temperature.
Step 3: Boc Protection of 3-Azaspiro[5.5]undecane
Q5: The Boc protection of the secondary amine is slow or gives a low yield. How can I optimize this step?
A5: Slow or incomplete Boc protection is often related to the nucleophilicity of the amine and the reaction conditions.
-
Base: While not always strictly necessary, the addition of a base like triethylamine (B128534) or sodium bicarbonate can accelerate the reaction.[9][10]
-
Solvent: The choice of solvent can have a significant impact. Aprotic solvents like THF, acetonitrile, or dichloromethane (B109758) are commonly used.[11] For less reactive amines, using methanol can sometimes increase the reaction rate.[12]
-
Temperature: Gently heating the reaction mixture to around 40°C can increase the reaction rate.[9]
-
Catalyst: For sterically hindered or less nucleophilic secondary amines, adding a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be effective.[11]
Q6: I am having difficulty purifying the final Boc-protected product. What are some common issues and solutions?
A6: Purification challenges often arise from excess Boc anhydride or byproducts.
-
Excess Boc Anhydride: Excess Boc anhydride can be difficult to remove by chromatography. Quenching the reaction with an amine-functionalized resin can help scavenge the excess reagent.[11] Alternatively, for non-polar products, sublimation under high vacuum can be effective.[11]
-
Aqueous Work-up: During the aqueous work-up, emulsions can form. Adding brine can help to break up emulsions.[11] A mild basic wash can also help to hydrolyze any remaining Boc anhydride.[11]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
| Parameter | Method 1 | Method 2 |
| Starting Material | 1,1-Cyclohexanediacetic acid | 1,1-Cyclohexanediacetic acid |
| Reagents | Formamide | Ammonium acetate, Acetic anhydride |
| Temperature | 150-160°C | 160-170°C |
| Reaction Time | 4 hours | 8 hours |
| Reported Yield | ~97% | ~97% |
Data compiled from various sources.[1]
Table 2: Troubleshooting Guide for LAH Reduction of Cyclic Imides
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive LAH (moisture contamination) | Use fresh, high-quality LAH and strictly anhydrous conditions. |
| Insufficient reagent | Use 1.5-2 equivalents of LAH. | |
| Low reaction temperature | Allow the reaction to warm to room temperature or reflux in THF. | |
| Formation of byproducts | Over-reduction or side reactions | Monitor the reaction closely by TLC/GC-MS to optimize time and temperature. |
| Difficult work-up | Highly exothermic quenching | Perform the work-up at low temperature (0°C) and add water and base slowly and carefully. |
Table 3: Conditions for Boc Protection of Secondary Amines
| Condition | Solvent | Base | Catalyst | Temperature | Typical Reaction Time |
| Standard | THF, ACN, DCM | Triethylamine | None | Room Temperature | 2-16 hours |
| Accelerated | Methanol | None | None | Room Temperature | < 2 hours for some substrates |
| For hindered amines | DCM | Triethylamine | DMAP (catalytic) | Room Temperature | Varies, monitor by TLC |
Data compiled from various sources.[9][11][12]
Experimental Protocols
Protocol 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
-
To a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and a reflux condenser, add 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol).[1]
-
Heat the suspension with stirring. The mixture will become a clear, colorless solution.
-
Continue heating and stirring at 150–160°C for 4 hours.[1]
-
Cautiously pour the hot, clear reaction mixture into 40 mL of water.
-
Collect the resulting colorless precipitate by filtration, wash with 10 mL of water, and dry under vacuum to yield the product.
Protocol 2: LAH Reduction of 3-Azaspiro[5.5]undecane-2,4-dione
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of Lithium Aluminium Hydride (1.5-2.0 equivalents) in anhydrous THF at 0°C.
-
Slowly add a solution of 3-Azaspiro[5.5]undecane-2,4-dione (1.0 equivalent) in anhydrous THF to the LAH suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench the excess LAH by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3-Azaspiro[5.5]undecane.
Protocol 3: Boc Protection of 3-Azaspiro[5.5]undecane
-
Dissolve 3-Azaspiro[5.5]undecane (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.2 equivalents) to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Troubleshooting Logic for Low Yield in Spiroglutarimide Formation
Caption: Troubleshooting low yield in Step 1.
Decision Pathway for Optimizing Boc Protection
Caption: Decision pathway for optimizing Boc protection.
References
- 1. echemi.com [echemi.com]
- 2. 3-Azaspiro[5.5]undecane-2,4-dione|CAS 1130-32-1 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of PIP-C-3-Azaspiro[5.5]undecane-boc by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the purification of "PIP-C-3-Azaspiro[5.5]undecane-boc" by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Optimize the mobile phase. Start with a non-polar solvent system (e.g., Hexane (B92381)/Ethyl Acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between the product and impurities. A difference in Rf values of at least 0.2 is recommended. |
| Overloading the column. | Reduce the amount of crude sample loaded onto the column. A general guideline is to load 1-5% of the silica (B1680970) gel weight. | |
| Column channeling. | Ensure proper column packing. Wet packing is often preferred to minimize air bubbles and channels. Gently tap the column during packing to ensure a uniform bed. | |
| Product Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate (B1210297) system). |
| Product Elutes Too Slowly or Not at All (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate content). For highly retained compounds, a small amount of a more polar solvent like methanol (B129727) or dichloromethane (B109758) can be added.[1][2] |
| Peak Tailing | Interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Sample is not fully dissolved or is precipitating on the column. | Ensure the crude sample is fully dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. | |
| Multiple Spots on TLC After Purification | Co-elution of closely related impurities or isomers. | Use a shallower gradient or isocratic elution with the optimized mobile phase to improve resolution. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Spirocyclic compounds can sometimes form diastereomers which can be challenging to separate.[3] |
| Product decomposition on silica gel. | The Boc-protecting group can be sensitive to acidic conditions.[4] If decomposition is suspected, consider using neutral or basic alumina (B75360) as the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A good starting point for the purification of Boc-protected amines is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5] Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity while monitoring the separation by TLC.
Q2: How do I choose the right stationary phase?
Silica gel is the most common stationary phase for the purification of organic compounds. However, due to the basic nature of the azaspirocyclic core, interactions with the acidic silica can sometimes lead to peak tailing. If this is observed, consider using deactivated (neutral) silica gel or basic alumina.
Q3: How can I visualize the compound on a TLC plate?
This compound lacks a strong chromophore for UV visualization. Therefore, staining is necessary. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing compounds with functional groups that can be oxidized, such as the amine in your product.[6] Iodine vapor is another general-purpose stain that can be used.
Q4: My compound is a solid. How should I load it onto the column?
If the compound is soluble in the mobile phase, dissolve it in a minimal amount of the eluent and load it directly onto the column. If it has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your compound in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q5: What is the expected Rf value for this compound?
The Rf value is highly dependent on the specific mobile phase used. For a related Boc-protected amine, an Rf of 0.18 was reported using a petrol ether/EtOAc 5:1 mixture.[5] You should aim for an Rf value between 0.2 and 0.4 in your chosen solvent system for optimal separation on a column.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate (EtOAc)
-
Triethylamine (TEA, optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain
2. Mobile Phase Selection:
-
Prepare several mixtures of Hexane:EtOAc with varying polarities (e.g., 95:5, 90:10, 80:20).
-
Spot the crude material on a TLC plate and develop it in each solvent system.
-
The optimal mobile phase should provide an Rf value for the product of approximately 0.2-0.4 and good separation from impurities.
-
If peak tailing is observed on the TLC, add 0.1-1% TEA to the mobile phase.
3. Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, use the dry loading method described in the FAQs.
5. Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase.
-
If a gradient elution is necessary, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes and monitor the elution by TLC.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Common side reactions in the synthesis of azaspiro[5.5]undecane cores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of azaspiro[5.5]undecane cores.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to access the azaspiro[5.5]undecane core?
A1: The azaspiro[5.5]undecane skeleton is a key structural motif in various biologically active molecules, including histrionicotoxin (B1235042) alkaloids.[1] Common synthetic strategies include:
-
Condensation Reactions: A high-yielding method involves the condensation of 1,1-cyclohexanediacetic acid with a nitrogen source like formamide (B127407) or ammonium (B1175870) acetate (B1210297) to form a spiroglutarimide (3-azaspiro[5.5]undecane-2,4-dione).[2]
-
Intramolecular Mannich Reaction: This reaction is a powerful tool for constructing the piperidine (B6355638) ring of the azaspirocycle through the formation of C-N and C-C bonds.
-
Diels-Alder Reaction: Aza-Diels-Alder reactions can be employed to construct the six-membered nitrogen-containing ring with good control over stereochemistry.
-
Ring-Closing Metathesis (RCM): RCM is a versatile method for forming the unsaturated piperidine ring of the azaspiro[5.5]undecane system from a suitable diene precursor.[3]
-
Hg(OTf)₂-Catalyzed Cycloisomerization: A modern approach allows for the direct one-step construction of the 1-azaspiro[5.5]undecane skeleton from linear amino ynone substrates.[1]
Q2: What are the general types of side reactions I should be aware of during the synthesis of azaspiro[5.5]undecane cores?
A2: Across various synthetic routes, several common side reactions can occur, leading to reduced yields and purification challenges. These include:
-
Polymerization: Reactive intermediates can sometimes lead to the formation of polymeric byproducts.[4]
-
Formation of Diastereomers: If the cyclohexane (B81311) or piperidine ring is substituted, the formation of diastereomers is a significant possibility.[4]
-
Incomplete Cyclization: The starting materials may remain if the activation energy for the ring-closing step is not overcome.[4]
-
Hydrolysis of Intermediates: Imines and other intermediates can be susceptible to hydrolysis, preventing the desired cyclization.[4]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the synthesis of azaspiro[5.5]undecane cores, categorized by reaction type.
Intramolecular Mannich Reaction
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of the desired azaspiro[5.5]undecane. | 1. Iminium ion instability: The intermediate iminium ion may be deprotonated to form an enamine, which is unreactive in the desired cyclization.[5] 2. Unfavorable reaction conditions: Incorrect pH, temperature, or solvent can hinder the reaction. | 1. Optimize pH: The formation of the iminium ion is pH-dependent. Careful control of the acidity is crucial. 2. Anhydrous conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the iminium ion. 3. Temperature control: Screen different temperatures to find the optimal balance between reaction rate and side product formation. |
| Formation of an enamine byproduct. | Deprotonation of the intermediate iminium ion is a known side reaction.[5] | Use aprotic solvents and non-nucleophilic bases to minimize deprotonation. |
| Multiple products observed by TLC/LC-MS. | 1. Formation of diastereomers. 2. Further condensation: The initial product may react further with the starting materials. | 1. Use of chiral catalysts or auxiliaries: To control stereochemistry. 2. Slow addition of reagents: Can help to minimize side reactions by keeping the concentration of reactive intermediates low. |
Diels-Alder Reaction
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired cycloadduct. | 1. Unfavorable frontier molecular orbital (FMO) overlap. 2. Steric hindrance. | 1. Use of Lewis acid catalysts: To lower the LUMO of the dienophile and accelerate the reaction. 2. Modify substituents: Altering the electronic nature of the diene (electron-donating groups) and dienophile (electron-withdrawing groups) can improve reactivity. |
| Formation of undesired stereoisomers (endo/exo or diastereomers). | The stereochemical outcome of the Diels-Alder reaction is determined by the transition state geometry. | 1. Temperature control: Lower temperatures generally favor the formation of the kinetic endo product. 2. Choice of catalyst: Chiral Lewis acids can induce facial selectivity and control diastereoselectivity. 3. Solvent effects: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. |
| Formation of regioisomers. | In reactions with unsymmetrical dienes and dienophiles, different regioisomers can be formed. | The regioselectivity can often be influenced by the electronic properties of the substituents on the reactants and the choice of catalyst.[4] |
Ring-Closing Metathesis (RCM)
| Issue | Potential Cause | Recommended Solution |
| Low conversion to the desired cyclic product. | 1. Catalyst deactivation. 2. High dilution not maintained: Favors intermolecular reactions (polymerization) over intramolecular cyclization. | 1. Choose a more robust catalyst: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more tolerant to functional groups and less prone to deactivation. 2. Perform the reaction at high dilution: Use a syringe pump for slow addition of the substrate to the catalyst solution. |
| Formation of isomerized alkene byproducts (e.g., desallyl products). | Ruthenium hydride species, formed as a side product, can catalyze the isomerization of the double bond.[6] | 1. Add a hydride scavenger: Additives like 1,4-benzoquinone (B44022) or phenol (B47542) can suppress isomerization.[6] 2. Optimize temperature: Lower temperatures can reduce the rate of isomerization.[6] |
| Formation of dimers or oligomers. | Intermolecular metathesis is competing with the desired intramolecular ring-closing reaction.[7] | 1. Strict high-dilution conditions: This is the most critical factor to favor intramolecular cyclization. 2. Lower substrate concentration. |
Quantitative Data
The following table summarizes the effect of reaction conditions on the yield of the desired Ring-Closing Metathesis (RCM) product and the formation of desallyl side products in a model system.
| Entry | Temperature (°C) | Catalyst | Additive | RCM Product Yield (%) | Total Desallyl Product (%) |
| 1 | 60 | Grubbs II | None | low | >35 |
| 2 | 40 | Grubbs II | Phenol | 80 | suppressed |
| 3 | 40 | Hoveyda-Grubbs II | None | 80 | suppressed |
Data adapted from a study on a model dipeptide system, illustrating general trends applicable to RCM for azaspirocycle synthesis.[6]
Experimental Protocols
Protocol 1: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
This protocol describes the synthesis of the parent 3-azaspiro[5.5]undecane-2,4-dione from 1,1-cyclohexanediacetic acid and ammonium acetate.[2]
Materials:
-
1,1-Cyclohexanediacetic acid (100 g)
-
Ammonium acetate (66.5 g)
-
Acetic anhydride (B1165640) (66.5 g)
-
Water
-
Secondary butyl alcohol
-
30% Aqueous ammonia (B1221849)
Procedure:
-
Charge a reaction flask equipped with a distillation setup with 1,1-cyclohexanediacetic acid, ammonium acetate, and acetic anhydride.[2]
-
Heat the reaction mixture to 160–170°C for eight hours. Acetic acid formed during the reaction should be removed by distillation.[2]
-
Cool the mixture to 90–110°C and add 200 g of water and 100 g of secondary butyl alcohol.[2]
-
Continue cooling to room temperature.
-
Adjust the pH to approximately 9 using a 30% aqueous ammonia solution.[2]
-
Filter the resulting solid, wash it with water, and dry to obtain 3-azaspiro[5.5]undecane-2,4-dione.[2]
Troubleshooting:
-
Low Yield: Ensure complete removal of acetic acid during the reaction, as its presence can inhibit the reaction.
-
Product Contamination: The crude product may be a mixture of the desired product and its ammonium salt. Washing the filtered solid thoroughly with water is crucial.[2]
Visualizations
Caption: Intramolecular Mannich reaction pathway and common side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with PIP-C-3-Azaspiro[5.5]undecane-boc Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing "PIP-C-3-Azaspiro[5.5]undecane-boc" linkers. This rigid spirocyclic linker can offer advantages in PROTAC design but may also present unique synthetic challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of PROTACs incorporating the this compound linker.
Problem 1: Low Yield in Amide Coupling Step
Q: I am experiencing low yields during the amide coupling of my warhead or E3 ligase ligand to the deprotected PIP-C-3-Azaspiro[5.5]undecane linker. What are the likely causes and solutions?
A: Low yields in amide coupling reactions involving the rigid and sterically hindered 3-Azaspiro[5.5]undecane core are a common challenge. The primary reasons often revolve around steric hindrance and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: The bulky nature of the azaspiro[5.5]undecane ring system can impede the approach of the coupling partners.
-
Solution 1: Employ more powerful coupling reagents. Standard coupling reagents may be insufficient. Consider using uranium/aminium-based reagents like HATU, HBTU, or COMU, which are known to be effective for sterically hindered couplings.
-
Solution 2: Optimize the base. Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid without competing in the reaction.
-
Solution 3: Increase the reaction temperature. Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier.
-
-
Poor Solubility of Reactants: The rigid nature of the linker and potentially lipophilic binding motifs can lead to poor solubility in common reaction solvents.
-
Solution: Choose an appropriate solvent. Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often good choices to ensure all reactants are fully dissolved.
-
-
Suboptimal Reaction Time and Concentration: Insufficient reaction time or dilute conditions can lead to incomplete conversion.
-
Solution: Adjust reaction parameters. Monitor the reaction progress by LC-MS and allow for extended reaction times if necessary. Increasing the concentration of the reactants may also improve the reaction rate.
-
Table 1: Recommended Amide Coupling Conditions for Hindered Systems
| Coupling Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| HATU | DIPEA | DMF | RT to 50°C | 12-24 hours |
| HBTU | DIPEA | DMF | RT to 50°C | 12-24 hours |
| COMU | DIPEA | NMP | RT to 60°C | 8-16 hours |
Problem 2: Incomplete Boc Deprotection
Q: I am observing incomplete removal of the Boc protecting group from the this compound linker. How can I ensure complete deprotection?
A: Incomplete Boc deprotection can be a significant hurdle, leading to a mixture of starting material and product that can be difficult to separate.
Potential Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The Boc group on the secondary amine of the azaspirocycle may require strong acidic conditions for efficient removal.
-
Solution 1: Use a strong acid. Trifluoroacetic acid (TFA) is a standard and effective reagent for Boc deprotection. A high concentration of TFA in a suitable solvent like dichloromethane (B109758) (DCM) is typically used.
-
Solution 2: Use HCl in an organic solvent. A solution of hydrogen chloride in 1,4-dioxane (B91453) or diethyl ether is another common and potent reagent for this transformation.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction and adjust conditions. Track the disappearance of the starting material by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle warming may be considered, but be cautious of potential side reactions with other functional groups in your molecule.
-
Table 2: Typical Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time |
| 20-50% TFA | DCM | RT | 1-4 hours |
| 4M HCl in 1,4-Dioxane | Dioxane | RT | 1-4 hours |
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my final PROTAC product containing the azaspiro[5.5]undecane linker. What purification strategies are recommended?
A: The unique physicochemical properties of PROTACs with rigid, spirocyclic linkers can make purification challenging.
Potential Causes and Solutions:
-
Poor Solubility: The final PROTAC may have limited solubility in common chromatography solvents.
-
Solution: Use appropriate solvent systems. For reverse-phase HPLC, a gradient of acetonitrile (B52724) or methanol (B129727) in water with a modifier like TFA or formic acid is typically effective. For particularly insoluble compounds, the use of a small amount of DMF or DMSO to dissolve the sample before injection may be necessary.
-
-
Complex Mixture of Byproducts: Incomplete reactions or side reactions can lead to a complex crude product mixture.
-
Solution 1: Optimize reaction conditions. Before scaling up, optimize each synthetic step to maximize conversion and minimize byproduct formation.
-
Solution 2: Employ high-resolution purification techniques. Preparative reverse-phase HPLC is often the method of choice for final PROTAC purification due to its high resolving power.
-
-
Product Instability: Some PROTACs may be sensitive to acidic or basic conditions used in chromatography.
-
Solution: Use neutral pH chromatography. If your compound is unstable, consider using a neutral mobile phase, although this may require a different stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a rigid linker like this compound in my PROTAC design?
A: Rigid linkers can offer several benefits over more flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains. The conformational constraint of the spirocyclic system can pre-organize the PROTAC into a bioactive conformation, which can lead to a lower entropic penalty upon binding to the target protein and E3 ligase. This can result in improved ternary complex stability and, consequently, more potent and selective protein degradation. Additionally, rigid linkers can sometimes improve physicochemical properties like aqueous solubility.
Q2: Can the rigidity of the azaspiro[5.5]undecane linker negatively impact my PROTAC's activity?
A: Yes, while rigidity can be advantageous, it can also be a double-edged sword. If the fixed conformation of the PROTAC does not allow for a productive ternary complex to form between the target protein and the E3 ligase, the degradation efficiency will be low. Therefore, careful consideration of the linker length and attachment points on the warhead and E3 ligase ligand is crucial when using rigid linkers. Molecular modeling can be a valuable tool in designing PROTACs with rigid linkers to ensure a favorable ternary complex geometry.
Q3: Are there any known side reactions to be aware of during the synthesis of PROTACs with this linker?
A: Besides incomplete reactions, a potential side reaction during the amide coupling step, especially under harsh conditions, is epimerization of any chiral centers adjacent to the activated carboxylic acid. Using coupling reagents known to suppress racemization, such as those based on HOAt, can help mitigate this risk. During Boc deprotection with strong acids, sensitive functional groups elsewhere in the molecule could be affected. It is important to assess the compatibility of all functional groups with the chosen deprotection conditions.
Experimental Protocols
General Protocol for Amide Coupling with Deprotected Azaspiro[5.5]undecane Linker
-
To a solution of the carboxylic acid (1.0 eq.) in DMF, add the coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected azaspiro[5.5]undecane linker (as the free amine or a salt, 1.1 eq.) in DMF.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) and monitor by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
General Protocol for Boc Deprotection of this compound Linker
-
Dissolve the Boc-protected linker in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a mild base if required.
Stability and storage conditions for "PIP-C-3-Azaspiro[5.5]undecane-boc"
This technical support guide provides essential information on the stability and storage of PIP-C-3-Azaspiro[5.5]undecane-boc, a compound featuring a tert-butoxycarbonyl (Boc) protected amine. While specific stability data for this exact molecule is not extensively published, the information presented here is based on the well-established principles of Boc-protecting group chemistry, relevant to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A: While specific studies on this compound are not available, general best practices for Boc-protected amines suggest storage in a cool, dry place. For long-term stability, it is advisable to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.
Q2: How stable is the Boc protecting group on this molecule?
A: The tert-butoxycarbonyl (Boc) group is known for its considerable stability under a range of conditions, which makes it a versatile protecting group in organic synthesis.[1][2] It is generally stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[1][2] However, the Boc group is characteristically sensitive to acidic conditions, which allows for its selective removal.[1][3]
Q3: What conditions can lead to the degradation of this compound?
A: The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.[1][3] Exposure to strong acids, and even some Lewis acids, will result in the removal of the Boc group, yielding the corresponding free amine. Care should be taken to avoid acidic contaminants in solvents and reagents.
Q4: Can I use alcoholic solvents with this compound?
A: Yes, alcoholic solvents like methanol (B129727) and ethanol (B145695) are generally compatible with Boc-protected amines and can even enhance the rate of Boc protection reactions for some aromatic amines.[4] However, it is crucial to ensure the solvent is neutral and free of acidic impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., NMR, LC-MS) suggesting impurity. | Partial deprotection of the Boc group. | Ensure all solvents and reagents used are anhydrous and free of acidic contaminants. Prepare fresh solutions and re-analyze. |
| Degradation during storage. | Verify that the compound has been stored under the recommended conditions (cool, dry, protected from light). Consider re-purification if degradation is suspected. | |
| Low yield in a reaction where the Boc-protected amine is a starting material. | Unexpected deprotection during the reaction. | Review the reaction conditions. If acidic reagents or byproducts are present, consider an alternative synthetic route or a different protecting group. |
| Poor solubility of the starting material. | While many Boc-protected amines are soluble in common organic solvents, zwitterionic compounds or those with both amine and carboxylic acid groups may have poor solubility in solvents like methanol. Consider alternative solvent systems. | |
| The compound fails to react as expected in a subsequent synthetic step. | Steric hindrance from the Boc group. | The bulky tert-butyl group can sometimes hinder reactions at nearby functional groups. Assess the steric environment of the reaction center and consider alternative strategies if necessary. |
Experimental Protocols
General Protocol for N-Boc Protection of an Amine
This protocol describes a general method for the introduction of a Boc protecting group onto a primary or secondary amine, which is the synthetic route to compounds like this compound.[1]
Reagents:
-
Primary or secondary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq)
-
Triethylamine (B128534) (TEA) or other suitable base (1.2 eq)
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine in THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, proceed with standard aqueous workup and purification.
General Protocol for Acid-Catalyzed Deprotection of a Boc-Protected Amine
This protocol outlines the common method for removing the Boc protecting group.[1]
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v).
-
Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
Visual Guides
Caption: Stability profile of the Boc protecting group.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Overcoming Solubility Challenges with 3-Azaspiro[5.5]undecane Derivatives
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering solubility issues with N-Boc-3-Azaspiro[5.5]undecane derivatives and related compounds. Due to the limited public data on a specific "PIP-C" variant, this document addresses the broader class of molecules sharing this core scaffold, which are often characterized by high lipophilicity and low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My N-Boc-3-Azaspiro[5.5]undecane derivative won't dissolve in aqueous buffers. What is the first step?
The initial step is to determine the compound's baseline solubility and understand its physicochemical properties. Many highly lipophilic molecules with a Boc-protecting group exhibit poor solubility in aqueous solutions. Start by attempting to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before preparing a stock solution. This stock can then be serially diluted into your aqueous buffer, though be mindful of the final organic solvent concentration, as it can impact biological assays.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
-
Kinetic Solubility: Measures the solubility of a compound as it precipitates out of a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility under conditions often used for high-throughput screening.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound in a solvent. The measurement involves adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (24-48 hours).
For initial screening, kinetic solubility is often sufficient. For later-stage development and formulation, thermodynamic solubility is the more critical parameter.
Q3: How can I systematically improve the aqueous solubility of my lead compound?
A systematic approach involves exploring several avenues, often in parallel. The most common strategies include pH modification, the use of co-solvents, and formulation with excipients. The logical workflow for addressing these issues is outlined below.
Caption: Troubleshooting workflow for poor compound solubility.
Q4: The 3-azaspiro[5.5]undecane core contains a basic nitrogen. Can I use pH modification to improve solubility?
Yes. The secondary amine in the azaspiro[5.5]undecane core is basic and can be protonated at acidic pH. Protonation adds a positive charge to the molecule, which generally increases its interaction with water and improves aqueous solubility.[1][2] By lowering the pH of your buffer (e.g., to pH 4-5), you may see a significant increase in solubility. However, you must confirm that:
-
Your compound is stable at the new pH.
-
The biological assay or experiment is not adversely affected by the acidic conditions.
Q5: What are co-solvents and which ones are commonly used?
Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, which can help dissolve lipophilic compounds.[3][4] For in vitro experiments, common co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
It is crucial to keep the final concentration of these co-solvents low (typically <1% and often <0.1%) in biological assays, as they can be toxic to cells or interfere with enzyme/receptor activity.[]
Q6: My compound is still not soluble enough even with pH adjustment and co-solvents. What other options do I have?
For very challenging compounds, formulation with excipients can be highly effective. Cyclodextrins are a common choice.[6] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] The hydrophobic drug molecule can form an "inclusion complex" with the cyclodextrin, where it sits (B43327) inside the cavity.[7][8] This complex as a whole is much more water-soluble.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in research and pharmaceutical formulations.[7]
Troubleshooting Data Tables
The following tables present illustrative data for a hypothetical N-Boc-3-Azaspiro[5.5]undecane derivative ("Compound X") to guide your experimental design.
Table 1: Effect of pH on the Kinetic Solubility of Compound X
| Buffer pH | Final DMSO Conc. (%) | Kinetic Solubility (μM) | Fold Increase (vs. pH 7.4) |
| 7.4 | 0.5 | < 1 | - |
| 6.0 | 0.5 | 15 | 15x |
| 5.0 | 0.5 | 85 | 85x |
| 4.0 | 0.5 | > 200 | > 200x |
Table 2: Effect of Co-solvents on the Kinetic Solubility of Compound X in Phosphate-Buffered Saline (PBS) pH 7.4
| Co-solvent System | Co-solvent Conc. (%) | Kinetic Solubility (μM) | Fold Increase (vs. Control) |
| PBS (Control) | 0 | < 1 | - |
| 10% Ethanol in PBS | 10 | 12 | 12x |
| 10% PEG 400 in PBS | 10 | 25 | 25x |
| 10% Propylene Glycol in PBS | 10 | 18 | 18x |
Table 3: Effect of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) on the Aqueous Solubility of Compound X
| Formulation Vehicle | HP-β-CD Conc. (%) | Thermodynamic Solubility (μM) | Fold Increase (vs. Water) |
| Water | 0 | 0.5 | - |
| Water | 2 | 45 | 90x |
| Water | 5 | 150 | 300x |
| Water | 10 | 420 | 840x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is used to determine the apparent solubility of a compound from a DMSO stock solution diluted into an aqueous buffer.[10][11]
Materials:
-
Test compound in 10 mM DMSO stock solution.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well microplate.
-
Plate shaker.
-
Filtration plate (e.g., Millipore MultiScreen) or centrifugation capability.
-
LC-MS/MS or HPLC-UV for quantification.
Procedure:
-
Add 198 µL of the aqueous buffer to each well of the microplate.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final theoretical concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and place it on a plate shaker at room temperature for 2 hours.[11]
-
After incubation, separate the undissolved precipitate from the supernatant. This can be done by either:
-
Filtration: Pass the solution through a solubility filter plate.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) and carefully collect the supernatant.
-
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a suitable analytical method (LC-MS/MS is preferred for accuracy) against a standard curve.[11]
Caption: Workflow for the Kinetic Solubility Assay.
Protocol 2: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of the solid compound and is considered the "true" solubility.[12][13]
Materials:
-
Solid (crystalline) test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Glass vials.
-
Thermomixer or orbital shaker.
-
Syringe filters (0.45 µm).
-
LC-MS/MS or HPLC-UV for quantification.
Procedure:
-
Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial. The amount should be enough to ensure that not all of it will dissolve.[12]
-
Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.[12]
-
Seal the vial and place it in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[12]
-
After incubation, visually confirm that excess solid is still present.
-
Filter the solution through a 0.45 µm syringe filter to remove all undissolved particles. Be careful to avoid disturbing the solid at the bottom.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method against a standard curve.
Hypothetical Signaling Pathway Involvement
Derivatives of spirocyclic scaffolds are often investigated as modulators of G-protein coupled receptors (GPCRs) due to their rigid, three-dimensional structures which can mimic natural ligands. If a derivative were an antagonist of a Gq-coupled receptor, its solubility would be critical for accurately determining its potency in blocking the downstream signaling cascade.
Caption: Inhibition of a Gq-coupled signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. bepls.com [bepls.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
Analytical methods for assessing the purity of "PIP-C-3-Azaspiro[5.5]undecane-boc"
This technical support guide provides detailed analytical methods, troubleshooting advice, and frequently asked questions for assessing the purity of "PIP-C-3-Azaspiro[5.5]undecane-boc".
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.
Q2: What is the expected retention behavior of this compound in RP-HPLC?
A2: Due to the presence of the lipophilic tert-butyloxycarbonyl (Boc) protecting group, this compound is expected to be well-retained on a nonpolar stationary phase like a C18 column. The retention time will be influenced by the mobile phase composition, with a higher proportion of organic solvent leading to earlier elution.
Q3: What are the characteristic NMR signals for this compound?
A3: In ¹H NMR, you should expect to see a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically in the range of 1.4-1.5 ppm. The protons on the spirocyclic core will appear as a series of multiplets in the aliphatic region. In ¹³C NMR, the carbonyl of the Boc group will have a signal around 155 ppm, and the quaternary carbon of the tert-butyl group will be near 80 ppm.
Q4: Can the Boc group cleave during analysis?
A4: Yes, the Boc group is sensitive to acidic conditions.[1][2] In RP-HPLC, using a mobile phase with a strong acid like trifluoroacetic acid (TFA) can potentially cause partial deprotection, leading to the appearance of a peak for the unprotected 3-Azaspiro[5.5]undecane.[3] Similarly, in GC-MS, thermal degradation in the injector port can lead to the loss of the Boc group.[4] In ESI-MS, in-source fragmentation can also result in the observation of the deprotected species.[3]
Q5: What are the likely impurities to be found in a sample of this compound?
A5: Potential impurities could include:
-
Starting materials: Unreacted 3-Azaspiro[5.5]undecane and excess di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Byproducts of Boc protection: tert-Butanol.
-
Deprotected compound: 3-Azaspiro[5.5]undecane due to degradation on storage or during analysis.
-
Residual solvents: Solvents used during the synthesis and purification, such as dichloromethane, ethyl acetate, or methanol.[5]
Analytical Method Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the quantitative determination of the purity of this compound.
Table 1: Suggested RP-HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is useful for identifying volatile impurities and can confirm the identity of the main component, although fragmentation of the Boc group is common.
Table 2: Suggested GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
| Sample Preparation | Dissolve sample in Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL |
Table 3: Potential GC-MS Fragmentation Ions
| m/z | Identity |
| M-56 | Loss of isobutylene (B52900) from the Boc group (McLafferty-like rearrangement)[4] |
| M-100 | Loss of the entire Boc group |
| 57 | tert-butyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure confirmation and purity assessment by identifying signals from impurities.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |
| Boc C(CH₃)₃ | - | ~79.5 |
| Boc C=O | - | ~154.8 |
| Spirocyclic CH₂ | 1.3 - 1.7 (m) and 3.2 - 3.5 (m) | Aliphatic region |
| Spiro C | - | Spirocyclic region |
Troubleshooting Guide
HPLC Analysis Issues
Q: I see a small peak eluting much earlier than my main product peak. What could it be?
A: This is likely the deprotected 3-Azaspiro[5.5]undecane. The absence of the hydrophobic Boc group makes it much more polar, resulting in a shorter retention time in reversed-phase chromatography. This can occur if your sample has degraded or if the mobile phase is too acidic.[1][2]
Q: My main peak is broad or tailing. How can I improve the peak shape?
A:
-
Check pH of the mobile phase: The secondary amine in your molecule can interact with residual silanols on the silica-based column, causing tailing. A slightly acidic mobile phase (like 0.1% formic acid) can suppress this interaction.
-
Sample overload: Try injecting a more dilute sample.
-
Column degradation: The column may be contaminated or worn out. Try flushing the column or replacing it.
Q: I am observing a peak at the retention time of Boc₂O. Why?
A: This indicates an incomplete reaction during the synthesis, with unreacted Boc anhydride (B1165640) remaining in your sample.
GC-MS Analysis Issues
Q: I don't see the molecular ion peak for my compound. Is something wrong?
A: It is common for Boc-protected amines to not show a clear molecular ion peak in EI-GC-MS due to facile fragmentation.[4][6] Look for characteristic fragment ions such as [M-57]⁺ (loss of tert-butyl) or [M-101]⁺ (loss of the Boc group).
Q: I see a peak corresponding to the unprotected 3-Azaspiro[5.5]undecane. Did my reaction fail?
A: Not necessarily. The high temperature of the GC inlet can cause thermal decomposition of the Boc group.[3] This is a known artifact of the technique for this class of compounds. HPLC or NMR would be better for quantifying the level of this impurity in the original sample.
NMR Analysis Issues
Q: The integration of the Boc protons (at ~1.45 ppm) is less than 9 relative to the protons on the spirocycle. What does this mean?
A: This suggests the presence of impurities that do not contain a Boc group. The most likely candidate is the deprotected 3-Azaspiro[5.5]undecane. You can confirm this by looking for its characteristic signals.
Q: I see a singlet at ~1.25 ppm that is not from my product.
A: This could be a signal from tert-butanol, a common byproduct of the Boc protection reaction.
Visualized Workflows and Logic
Caption: General workflow for the purity assessment of this compound.
Caption: Decision tree for troubleshooting common HPLC peak problems.
Caption: Relationship between the synthetic process and potential impurities.
References
Technical Support Center: Scaling Up the Synthesis of "PIP-C-3-Azaspiro[5.5]undecane-boc" for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of "PIP-C-3-Azaspiro[5.5]undecane-boc," a key linker for PROTAC development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing "this compound" on a larger scale?
A plausible and scalable synthetic strategy involves a two-step process:
-
Robinson Annulation: Construction of the core spirocyclic ketone, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
-
Reductive Amination: Introduction of the piperidine (B6355638) moiety to the ketone intermediate to yield the final product.
Q2: What are the critical parameters to control during the Robinson Annulation step?
The Robinson annulation is a powerful tool for forming six-membered rings but can be prone to side reactions. Key parameters to monitor include the choice of base, reaction temperature, and the rate of addition of the Michael acceptor to minimize polymerization.[3][4][5]
Q3: Reductive amination of the spiro-ketone is sluggish. What can be done to improve the reaction rate and yield?
Steric hindrance from the spirocyclic core can make the ketone less reactive. To improve the efficiency of the reductive amination, consider the following:
-
Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), which is effective for hindered ketones.[6][7]
-
Reaction Conditions: The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate imine formation. The removal of water, either by using a Dean-Stark apparatus or adding molecular sieves, can also drive the reaction forward.[6][8]
-
Temperature: While many reductive aminations are run at room temperature, gentle heating may be required for less reactive substrates.
Q4: What are the best practices for purifying the final Boc-protected product at a larger scale?
For preclinical batches, chromatographic purification can be challenging. Consider these alternatives:
-
Crystallization: If the product is a solid, developing a crystallization procedure is often the most effective method for achieving high purity on a large scale.
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to perform an extractive workup. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can aid in purification and handling of the final compound.
Troubleshooting Guides
Troubleshooting the Robinson Annulation
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired spiro-ketone | Polymerization of the Michael acceptor (e.g., methyl vinyl ketone). | Add the Michael acceptor slowly to the reaction mixture at a controlled temperature. Consider using a precursor that generates the acceptor in situ.[3][4] |
| Formation of multiple side products. | Optimize the base and solvent system. Ensure the starting materials are pure. | |
| Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. | |
| Difficulty in isolating the product | Product is an oil or difficult to crystallize. | Attempt purification via column chromatography on a small scale to obtain a pure sample for seeding crystallization trials. Explore different solvent systems for crystallization. |
Troubleshooting the Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low conversion to the desired product | Inefficient imine formation due to steric hindrance. | Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water.[6] Add a catalytic amount of a weak acid like acetic acid.[6] |
| The ketone starting material is being reduced. | Use a more selective reducing agent like sodium triacetoxyborohydride (STAB) that preferentially reduces the iminium ion over the ketone.[7] | |
| The reducing agent is decomposing. | Ensure anhydrous conditions if using a water-sensitive reducing agent. Check the quality and age of the reducing agent. | |
| Formation of dialkylated byproducts | The newly formed secondary amine reacts with another molecule of the ketone. | This is less common in reductive aminations with ketones but can be minimized by using the amine as the limiting reagent and adding the reducing agent promptly after imine formation is expected. |
| Difficult purification | Product co-elutes with starting materials or byproducts. | Employ an acid-base extraction workup to separate the basic product from non-basic impurities. Consider converting the product to a salt to facilitate purification by crystallization. |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Robinson Annulation)
This protocol is a representative procedure and may require optimization for scale-up.
-
Materials:
-
N-Boc-4-piperidone
-
Methyl vinyl ketone
-
Base (e.g., potassium hydroxide, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol)
-
-
Procedure:
-
Dissolve N-Boc-4-piperidone in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the mixture to the desired temperature (e.g., 0-10 °C).
-
Slowly add a solution of the base in the same solvent.
-
Add methyl vinyl ketone dropwise via the addition funnel, maintaining the temperature.
-
Allow the reaction to stir at the controlled temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a suitable reagent (e.g., aqueous ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Synthesis of "this compound" (Reductive Amination)
This protocol is a representative procedure and may require optimization for scale-up.
-
Materials:
-
tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
-
Piperidine
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (optional, catalytic)
-
-
Procedure:
-
To a stirred solution of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and piperidine in the chosen solvent, add a catalytic amount of acetic acid (if used).
-
Stir the mixture at room temperature for a period to allow for imine formation (typically 1-2 hours).
-
Add sodium triacetoxyborohydride portion-wise, monitoring for any temperature increase.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by the chosen method (crystallization, acid-base extraction, or column chromatography).
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | NaBH(OAc)₃ | Dichloromethane | None | 25 | 75 | >95 |
| 2 | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid (cat.) | 25 | 85 | >98 |
| 3 | NaBH₃CN | Methanol | Acetic Acid (cat.) | 50 | 60 | >90 |
| 4 | H₂/Pd-C | Ethanol | None | 25 | 70 | >95 |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Optimization is recommended for each specific scale.
Visualizations
Caption: Synthetic workflow for "this compound".
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Robinson Annulation [organic-chemistry.org]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Spirocyclic Linkers in PROTACs: Evaluating "PIP-C-3-Azaspiro[5.5]undecane-boc" and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of success in the development of Proteolysis Targeting Chimeras (PROTACs). The linker region, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting heterobifunctional degrader. Among the diverse array of linker architectures, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and improve metabolic stability. This guide provides a comparative analysis of "PIP-C-3-Azaspiro[5.5]undecane-boc" and other spirocyclic linkers, supported by available experimental data and detailed methodologies for their evaluation.
The Rise of Rigid and Spirocyclic Linkers
Traditionally, flexible linkers such as polyethylene (B3416737) glycol (PEG) and alkyl chains have been employed in PROTAC design due to their synthetic tractability. However, the high conformational flexibility of these linkers can lead to an entropic penalty upon formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially reducing its stability and, consequently, the degradation efficiency.[1][2]
Rigid linkers, including those with spirocyclic scaffolds, offer a solution to this challenge. By pre-organizing the PROTAC into a bioactive conformation, these linkers can reduce the entropic cost of binding and promote the formation of a stable and productive ternary complex.[1][3] This can translate to enhanced degradation potency (lower DC50 values) and improved selectivity.[1] Furthermore, the introduction of rigid, sp3-rich cores can improve key pharmacokinetic properties, such as metabolic stability and cell permeability.[1][4]
"this compound" is a spirocyclic linker that has been utilized in the synthesis of PROTACs, notably in the development of degraders for Son of Sevenless 1 (SOS1), a key activator of KRAS.[5] The azaspiro[5.5]undecane core provides a rigid scaffold that can properly orient the warhead and the E3 ligase ligand for effective ternary complex formation.
Quantitative Comparison of Linker Performance
Direct head-to-head quantitative comparisons of "this compound" with a wide range of other spirocyclic and non-spirocyclic linkers are not extensively available in the public domain. However, by examining structure-activity relationship (SAR) studies on various PROTACs, we can infer the performance characteristics of different linker classes. The following tables summarize representative data illustrating the impact of linker rigidity and composition on PROTAC efficacy.
Table 1: Impact of Linker Rigidity on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Representative Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | Flexible (PEG) | 4 PEG units | 54 | >90 | [2] |
| BRD4 | VHL | Rigid (Piperazine) | Piperazine-based | 1.8 | >95 | [2] |
| BTK | CRBN | Flexible (Alkyl) | C16 alkyl chain | 1-40 | >85 | [6] |
| H-PGDS | CRBN | Rigidified Alkyl | Alkyl chain with cyclic constraints | <0.02 | ~100 | [7] |
Table 2: Impact of Linker Composition on PROTAC Physicochemical and Pharmacokinetic Properties
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | In Vitro Half-Life (HLM, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 30 | 1.5 | [8] |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 45 | 2.1 | [8] |
| PROTAC 3 | Rigidified Linker | 850.1 | 3.8 | 160.1 | >120 | 3.5 | [4] |
Note: Data is illustrative and compiled from various sources. Direct comparison across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
Accurate evaluation of PROTAC performance requires a suite of robust in vitro and cell-based assays. Below are detailed protocols for key experiments to compare the efficacy of different linkers.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Principle: This is the gold-standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Principle: SPR measures the real-time binding interactions between molecules, providing kinetic and affinity data for the formation of the binary and ternary complexes.
Protocol:
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Separately, inject a series of concentrations of the target protein over the E3 ligase surface to assess any direct interaction.
-
In a separate experiment, inject the PROTAC over an immobilized target protein to determine the PROTAC-target protein binding affinity.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
A significant increase in the response units (RU) compared to the binary interactions indicates the formation of a stable ternary complex.
-
-
Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for ternary complex formation. Cooperativity (α) can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the E3 ligase alone.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Principle: PAMPA is a high-throughput in vitro assay that predicts passive membrane permeability of a compound.
Protocol:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is dissolved in buffer and added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow for compound diffusion.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the area of the membrane, and Time is the incubation time.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for comparing PROTAC linkers.
Conclusion
The selection of a suitable linker is a paramount consideration in the design of potent and drug-like PROTACs. Spirocyclic linkers, such as "this compound," offer distinct advantages by imposing conformational rigidity, which can lead to the formation of more stable and productive ternary complexes and improved pharmacokinetic properties. While direct comparative data for this specific linker remains limited, the principles of rigid linker design and the provided experimental protocols offer a robust framework for its evaluation against other linker classes. A systematic approach, involving the synthesis and evaluation of PROTACs with diverse linkers, is essential for identifying the optimal chemical bridge to unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Azaspiro[5.5]undecane Scaffold: A Launchpad for Superior Drug Candidates
In the landscape of modern medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. The strategic use of rigid molecular scaffolds has emerged as a powerful approach to navigate the complexities of drug-target interactions. Among these, the azaspiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered significant attention for its ability to confer distinct advantages in drug design. This guide provides a comparative analysis of the azaspiro[5.5]undecane scaffold, supported by experimental data, to illustrate its value for researchers and drug development professionals.
The core advantage of the azaspiro[5.5]undecane scaffold lies in its rigid, spirocyclic nature. This rigidity reduces the conformational flexibility of a molecule, which can lead to a more precise orientation of functional groups for optimal interaction with biological targets.[1][2] This pre-organization of the molecule for binding can result in higher affinity and, consequently, greater potency. Furthermore, the three-dimensional arrangement of substituents on the scaffold allows for a more nuanced exploration of the chemical space around a biological target, often leading to improved selectivity against off-targets and a better safety profile.[3]
Comparative Performance Data
The benefits of incorporating an azaspiro[5.5]undecane scaffold are evident when examining quantitative data from structure-activity relationship (SAR) studies. Below, we compare the performance of compounds containing this scaffold against various biological targets.
Table 1: Inhibition of Acetyl-CoA Carboxylase (ACC) by 1,9-Diazaspiro[5.5]undecane Derivatives
| Compound ID | Modification on Scaffold | hACC1 IC50 (nM) | hACC2 IC50 (nM) | Human Liver Microsomal Incubation (HLM, % remaining at 1 hr) | Passive Permeability (Papp, 10⁻⁶ cm/s) |
| 1a | R = 4-chlorobenzoyl | 28 | 10 | 85 | < 0.5 |
| 1g | R = 6-(trifluoromethyl)nicotinoyl | 7 | 3 | 50 | 1.8 |
| 1h | R = 5-(trifluoromethyl)pyrazin-2-ylcarbonyl | 11 | 5 | 80 | 0.8 |
| 1k | R = 5-tert-butyl-2H-pyrazol-3-ylcarbonyl | 11 | 4 | 90 | 1.2 |
Data sourced from a review on 1,9-diazaspiro[5.5]undecane derivatives, highlighting SAR for ACC inhibition.[4]
The data in Table 1 demonstrates how modifications to the substituent at the 9-position of the 1,9-diazaspiro[5.5]undecane core can significantly impact potency (IC50 values) and pharmacokinetic properties like metabolic stability (HLM) and permeability (Papp).[4] The spirocyclic core provides a stable platform for these modifications, allowing for the fine-tuning of the molecule's overall properties.
Table 2: Binding Affinity and Selectivity of 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonists
| Compound ID | Key Structural Feature | Binding Affinity (Ki, nM) | Selectivity (α4βδ vs α1- and α2-containing subtypes) |
| 2027 | Complex spirocyclic benzamide | High (specific value not provided) | - |
| 018 | Complex spirocyclic benzamide | High (specific value not provided) | - |
| 1e | Simplified m-methylphenyl analog | 180 | Superior to 2027 and 018 |
Data from a study on 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists.[5][6]
In this study, the 3,9-diazaspiro[5.5]undecane scaffold was used as a starting point for developing potent and selective GABA-A receptor antagonists.[5][6] The structurally simplified analog, 1e , which retains the core spirocyclic structure, displayed a high binding affinity in the nanomolar range and superior selectivity compared to the initial, more complex lead compounds.[5][6] This highlights the scaffold's role in providing a foundation for potent and selective ligands.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of an azaspiro[5.5]undecane core and a common biological assay.
Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
This protocol describes the synthesis of the parent 3-azaspiro[5.5]undecane-2,4-dione from 1,1-cyclohexanediacetic acid and formamide.[7]
-
Materials:
-
1,1-Cyclohexanediacetic acid
-
Formamide
-
Water
-
100 mL three-neck flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
-
Procedure:
-
To a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 1,1-cyclohexanediacetic acid and formamide.
-
Heat the reaction mixture to reflux and maintain for the specified duration, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield 3-azaspiro[5.5]undecane-2,4-dione.
-
Radioligand Binding Assay for GPCRs
This is a generalized protocol for determining the binding affinity of a test compound to a G-protein coupled receptor (GPCR).
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand)
-
Test compound (azaspiro[5.5]undecane derivative)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the cell membranes, radiolabeled ligand, and the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound radioligand by counting the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki (inhibitory constant) of the test compound by analyzing the concentration-dependent inhibition of specific binding using appropriate software.
-
Visualizing the Advantages and Processes
Logical Relationship of Scaffold Properties
Caption: Logical flow from scaffold features to drug properties.
General Experimental Workflow
Caption: Iterative workflow for developing spirocyclic drugs.
Simplified GPCR Signaling Pathway
Caption: Antagonism of a GPCR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Methyl-1-oxa-5-azaspiro[5.5]undecane | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
The Rise of Targeted Protein Degradation: A Comparative Guide to "PIP-C-3-Azaspiro[5.5]undecane-boc" Containing PROTACs Versus Traditional Inhibitors
For Immediate Release
In the rapidly evolving landscape of drug discovery, a paradigm shift is underway. The focus is expanding from merely inhibiting the function of disease-causing proteins to eliminating them entirely. This is the realm of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality with the potential to address previously "undruggable" targets. This guide provides a comprehensive comparison of the biological activity of a specific class of PROTACs, those containing the "PIP-C-3-Azaspiro[5.5]undecane-boc" linker, against their traditional inhibitor counterparts, with a focus on the Son of Sevenless 1 (SOS1) protein as a key therapeutic target.
Executive Summary
PROTACs represent a revolutionary approach in pharmacology, acting as bifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. This "event-driven" pharmacology offers several advantages over the "occupancy-driven" mechanism of traditional small molecule inhibitors.[1] This guide will delve into a direct comparison of a novel SOS1-targeting PROTAC, "PROTAC SOS1 degrader-10," which incorporates the "this compound" linker, and the well-characterized traditional SOS1 inhibitor, BI-3406. By examining key performance metrics, experimental methodologies, and the underlying signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct advantages and mechanisms of action of these two therapeutic strategies.
The PROTAC Advantage: A Paradigm Shift in Drug Action
Traditional small molecule inhibitors typically function by binding to the active site of a target protein, thereby blocking its enzymatic activity.[2] This requires sustained high concentrations of the drug to maintain sufficient occupancy and therapeutic effect.[3] In contrast, PROTACs operate catalytically; a single PROTAC molecule can mediate the degradation of multiple target protein molecules, potentially leading to a more potent and sustained biological response at lower doses.[3]
Key advantages of PROTACs over traditional inhibitors include:
-
Enhanced Potency: By inducing protein degradation rather than just inhibition, PROTACs can achieve a more profound and durable biological effect.[2]
-
Targeting the "Undruggable": PROTACs can target proteins that lack a well-defined active site, a significant limitation for traditional inhibitors.[3]
-
Overcoming Resistance: By eliminating the entire protein, PROTACs may circumvent resistance mechanisms that arise from mutations in the inhibitor binding site.[2]
-
Improved Selectivity: The requirement for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase can lead to an additional layer of selectivity.
Head-to-Head Comparison: PROTAC SOS1 Degrader-10 vs. BI-3406
To illustrate the practical differences in biological activity, we will compare "PROTAC SOS1 degrader-10" with the traditional SOS1 inhibitor BI-3406. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in activating the RAS signaling pathway, a key driver in many cancers.[4]
Quantitative Data Summary
The following tables summarize the key in vitro performance metrics for "PROTAC SOS1 degrader-10" and BI-3406 in various cancer cell lines.
Table 1: Biological Activity of PROTAC SOS1 Degrader-10 [5]
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) |
| SW620 | Colorectal Carcinoma | 2.23 | 36.7 |
| A549 | Lung Carcinoma | 1.85 | 52.2 |
| DLD-1 | Colorectal Adenocarcinoma | 7.53 | 107 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: Biological Activity of Traditional SOS1 Inhibitor (BI-3406) [6][7][8]
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Lung Carcinoma | 106 - 263 |
| DLD-1 | Colorectal Adenocarcinoma | 36 |
| NCI-H358 | Non-Small Cell Lung Cancer | 9 - 220 |
| SW620 | Colorectal Adenocarcinoma | Not specified |
The data clearly demonstrates the high potency of "PROTAC SOS1 degrader-10" in inducing the degradation of SOS1 at low nanomolar concentrations. While a direct comparison of IC50 values shows variability depending on the cell line, the distinct advantage of the PROTAC lies in its ability to remove the target protein, a feat not achieved by traditional inhibitors. For instance, another SOS1 degrader, P7, demonstrated an IC50 five times lower than that of BI-3406 in inhibiting colorectal cancer patient-derived organoid growth.[9][10]
Visualizing the Mechanisms of Action
To further elucidate the differences between these two therapeutic modalities, the following diagrams illustrate their respective mechanisms of action and the signaling pathway they target.
Experimental Protocols
To ensure the reproducibility and standardization of results when comparing PROTACs and traditional inhibitors, detailed experimental protocols are crucial. Below are methodologies for key experiments.
Western Blotting for Protein Degradation Analysis
This technique is fundamental for quantifying the extent of target protein degradation induced by a PROTAC.
-
Objective: To determine the dose- and time-dependent degradation of a target protein (e.g., SOS1) following treatment with a PROTAC.
-
Materials:
-
Cancer cell lines expressing the target protein.
-
PROTAC compound and traditional inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein (e.g., anti-SOS1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a range of concentrations of the PROTAC or inhibitor for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.
-
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay measures the cytotoxic effects of the compounds on cancer cells.
-
Objective: To determine the IC50 value of a PROTAC or traditional inhibitor.
-
Materials:
-
Cancer cell lines.
-
PROTAC compound and traditional inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT).
-
96-well plates and a microplate reader.
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization (for MTT): Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using a dose-response curve.[11]
-
Ternary Complex Formation Assays
These assays are crucial for confirming the PROTAC's mechanism of action.
-
Objective: To demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Methods:
-
Co-immunoprecipitation (Co-IP): This method can be used to pull down one component of the complex and detect the presence of the others by Western blotting.
-
Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding affinities and kinetics of the binary and ternary interactions.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a proximity-based assay that can be used in a high-throughput format to screen for ternary complex formation.[13]
-
NanoBRET™ Technology: This live-cell assay measures protein-protein interactions in real-time, providing a more physiologically relevant assessment of ternary complex formation.[14]
-
Conclusion
The emergence of PROTACs, such as those incorporating the "this compound" linker, marks a significant advancement in targeted therapy. As demonstrated by the comparison of "PROTAC SOS1 degrader-10" with the traditional inhibitor BI-3406, the ability to induce targeted protein degradation offers the potential for enhanced potency, the ability to overcome resistance, and the opportunity to expand the druggable proteome. While traditional inhibitors will continue to play a vital role in medicine, the unique catalytic mechanism and event-driven pharmacology of PROTACs position them as a powerful and promising new class of therapeutics for a wide range of diseases. Continued research and development in this area, supported by robust and standardized experimental methodologies, will be critical to fully realizing the therapeutic potential of targeted protein degradation.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ternary Complex Formation [worldwide.promega.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Validating Target Engagement for PIP-C-3-Azaspiro[5.5]undecane-boc Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The choice of linker technology is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex between the target protein and an E3 ligase, thereby leading to potent and selective degradation. This guide provides a comprehensive comparison of degraders incorporating the PIP-C-3-Azaspiro[5.5]undecane-boc linker scaffold with other common linker classes, supported by experimental data. Detailed methodologies for key target engagement validation experiments are also presented to facilitate the robust evaluation of these novel therapeutic agents.
Introduction to this compound in PROTACs
"this compound" is a rigid, spirocyclic chemical moiety utilized as a component in the synthesis of PROTAC linkers. Its incorporation is intended to impart conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the target protein and the E3 ligase, potentially leading to enhanced ternary complex stability and improved degradation efficiency. A notable example of its application is in the development of PROTACs targeting Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor for KRAS, making it a key target in KRAS-mutant cancers.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of a SOS1 degrader incorporating a linker derived from this compound, compared to other SOS1 degraders with different linker architectures from the same study. This allows for a direct assessment of the linker's impact on degradation potency.
Table 1: Performance of SOS1 PROTACs with Varying Linker Structures
| Compound ID | Linker Description | Cell Line | DC50 (nM)[1] |
| 11o | Azaspiro[5.5]undecane-based | SW620 (KRAS G12V) | 1.85 |
| A549 (KRAS G12S) | 7.53 | ||
| DLD-1 (KRAS G13D) | 4.26 | ||
| 11m | Piperazine-based | SW620 (KRAS G12V) | 15.8 |
| A549 (KRAS G12S) | 48.9 | ||
| DLD-1 (KRAS G13D) | 25.3 | ||
| 11n | Piperidine-based | SW620 (KRAS G12V) | 8.72 |
| A549 (KRAS G12S) | 33.1 | ||
| DLD-1 (KRAS G13D) | 19.5 |
Note: The data presented is from a single study for direct comparability of linkers with the same warhead and E3 ligase ligand.
Alternative Degrader Technologies
While PROTACs represent a dominant class of protein degraders, several alternative technologies are emerging, each with distinct mechanisms and potential advantages.
Table 2: Comparison of Major Protein Degrader Technologies
| Technology | Mechanism of Action | Key Advantages | Key Disadvantages |
| PROTACs | Hijacks the Ubiquitin-Proteasome System (UPS) to degrade intracellular proteins. | Catalytic mode of action, can target "undruggable" proteins. | Often large molecules with potential cell permeability and oral bioavailability challenges. |
| LYTACs | Utilizes the lysosomal degradation pathway to target extracellular and membrane-bound proteins. | Expands the scope of degradable proteins beyond the intracellular space. | Relies on cell-surface receptor internalization, which can vary between cell types. |
| AUTACs | Induces autophagy to degrade target proteins. | Can potentially degrade protein aggregates and organelles. | The autophagy pathway is complex and its modulation can have broad cellular effects. |
| Molecular Glues | Small molecules that induce a novel interaction between an E3 ligase and a target protein. | Smaller molecular size can lead to better drug-like properties. | Rational design is challenging; often discovered serendipitously. |
Experimental Protocols for Target Engagement Validation
The following are detailed methodologies for key experiments to validate the target engagement and mechanism of action of PROTACs.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of the target protein following treatment with the degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the degrader to the target protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at a desired concentration or a vehicle control for a specified time.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western blot or other quantitative protein detection methods. A positive target engagement will result in a thermal stabilization of the target protein in the presence of the degrader.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of the degrader to the target protein in live cells.
Protocol:
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Assay Setup: Plate the transfected cells and add the NanoBRET™ tracer and the test degrader at various concentrations.
-
Signal Detection: Add the NanoGlo® substrate and measure the bioluminescence and fluorescence. The BRET ratio is calculated by dividing the fluorescence signal by the bioluminescence signal.
-
Data Analysis: A dose-dependent decrease in the BRET signal indicates competitive binding of the degrader to the target protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the target protein, the E3 ligase, and other components of the ubiquitin-proteasome machinery to confirm their co-precipitation.
Visualizing Key Processes
To aid in the conceptual understanding of the processes described, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for its evaluation.
Caption: Mechanism of action for a PROTAC utilizing an Azaspiro[5.5]undecane-based linker.
Caption: A typical experimental workflow for the validation of a novel PROTAC degrader.
References
A Comparative Analysis of Protecting Groups for the Azaspiro[5.5]undecane Nitrogen: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the multi-step synthesis of complex molecules. This guide provides a comparative analysis of three commonly employed nitrogen protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically for the versatile azaspiro[5.5]undecane scaffold. This document aims to facilitate an informed choice by presenting a side-by-side comparison of their stability, cleavage conditions, and general reactivity, supported by representative experimental data and protocols.
The azaspiro[5.5]undecane core is a prevalent structural motif in a wide array of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutics. The secondary amine within this framework is a key handle for synthetic elaboration, and its temporary protection is often necessary to achieve desired chemical transformations on other parts of the molecule. The choice of the protecting group can significantly impact the overall efficiency and success of a synthetic route.
Comparative Overview of Protecting Groups
The selection of an appropriate protecting group depends on the overall synthetic strategy, particularly the orthogonality of the protection/deprotection steps relative to other functional groups present in the molecule. Boc, Cbz, and Fmoc are carbamate-type protecting groups, each with a distinct lability profile, allowing for their selective removal under specific conditions.
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Byproducts of Deprotection |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl in dioxane) | Isobutylene, Carbon dioxide |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Toluene, Carbon dioxide |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | 9-Fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) | Base (e.g., Piperidine (B6355638) in DMF) | Dibenzofulvene-piperidine adduct |
Data Presentation: A Quantitative Comparison
While a direct head-to-head comparative study of these protecting groups on the parent azaspiro[5.5]undecane is not extensively documented in peer-reviewed literature, the following tables summarize representative quantitative data gleaned from various sources on the protection and deprotection of azaspiro[5.5]undecane and closely related piperidine systems. It is important to note that yields and reaction times can be highly substrate-dependent.
Table 1: Representative Conditions and Yields for the Protection of the Azaspiro[5.5]undecane Nitrogen
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc | (Boc)₂O, Et₃N, rt | CH₂Cl₂ | 12 h | >95 | Generic Protocol |
| Cbz | Cbz-Cl, NaHCO₃, 0 °C to rt | Dioxane/H₂O | 4 h | ~90 | Generic Protocol |
| Fmoc | Fmoc-OSu, NaHCO₃, rt | Acetone/H₂O | 6 h | ~90-95 | Generic Protocol |
Table 2: Representative Conditions and Yields for the Deprotection of N-Protected Azaspiro[5.5]undecanes
| Protecting Group | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Boc | 4 M HCl in dioxane, rt | Dioxane | 1-2 h | Quantitative | [1] |
| Cbz | H₂, 10% Pd/C, rt, 1 atm | Methanol | 2-4 h | >90 | Generic Protocol |
| Fmoc | 20% Piperidine in DMF, rt | DMF | 30 min | Quantitative | Generic Protocol |
Orthogonal Protection Strategy
The distinct cleavage conditions for Boc, Cbz, and Fmoc groups allow for their use in orthogonal protection strategies, where one group can be selectively removed in the presence of the others. This is particularly valuable in the synthesis of complex molecules with multiple amine functionalities.
References
Comparative Efficacy and Toxicity of Azaspiro[5.5]undecane Derivatives: A Guide for Researchers
A comprehensive analysis of two promising classes of azaspiro[5.5]undecane derivatives reveals their potential in pain management and neuroscience. This guide synthesizes available preclinical data on the efficacy and toxicity of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane and 3,9-Diazaspiro[5.5]undecane derivatives, offering a valuable resource for researchers and drug development professionals.
While a direct comparative analysis of "PIP-C-3-Azaspiro[5.5]undecane-boc" derivatives is not publicly available, this guide focuses on two extensively studied classes of the broader azaspiro[5.5]undecane family. These compounds have emerged as promising scaffolds in medicinal chemistry, demonstrating significant activity at key neurological targets. This report provides a detailed comparison of their efficacy, supported by experimental data, alongside available toxicity information.
Efficacy Comparison: Dual MOR Agonists/σ1R Antagonists and GABA-A Receptor Antagonists
Two distinct classes of azaspiro[5.5]undecane derivatives have shown significant therapeutic potential: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual-target ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for the treatment of pain, and 3,9-Diazaspiro[5.5]undecane-based compounds as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in neurological disorders and immunomodulation.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: A Dual Approach to Pain Management
A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated for their dual activity as MOR agonists and σ1R antagonists.[1][2] This dual-action mechanism is a promising strategy for developing potent analgesics with an improved side-effect profile compared to traditional opioids.[1][2] The rationale is that σ1R antagonism can potentiate opioid analgesia and mitigate some of its adverse effects.
One of the most promising compounds from this series, 15au , demonstrated a balanced dual profile and potent analgesic activity in preclinical models, comparable to the widely used opioid oxycodone.[2] Notably, at equianalgesic doses, 15au exhibited less constipation than oxycodone, a common and debilitating side effect of opioid therapy.[2]
Table 1: Efficacy of Selected 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Activity (EC50, nM) | σ1R Binding Affinity (Ki, nM) |
| 15au | 1.8 ± 0.3 | 48 ± 9 | 1.2 ± 0.2 |
| Oxycodone | 15 ± 2 | 35 ± 7 | >10,000 |
Data sourced from J Med Chem. 2020 Mar 12;63(5):2434-2454.[2]
3,9-Diazaspiro[5.5]undecane Derivatives: Potent GABA-A Receptor Antagonists
Derivatives of the 3,9-diazaspiro[5.5]undecane scaffold have been identified as potent and competitive antagonists of the GABA-A receptor.[3] These compounds are of interest for their potential to modulate inhibitory neurotransmission in the central nervous system and for their emerging role in peripheral applications, including immunomodulation.
A notable example, compound 1e , a structurally simplified analog, displayed a high binding affinity for the GABA-A receptor and showed selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes.[3] This selectivity could be advantageous in achieving targeted therapeutic effects with fewer off-target side effects.
Table 2: Efficacy of a Selected 3,9-Diazaspiro[5.5]undecane-Based GABA-A Receptor Antagonist
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) |
| 1e | 180 |
Data sourced from J Med Chem. 2021 Dec 23;64(24):17795-17812.[3]
Toxicity Profile
Comprehensive in vivo toxicity data for these specific classes of azaspiro[5.5]undecane derivatives is limited in the public domain. However, some insights into their potential toxicity can be gleaned from in vitro studies and data on related spiro compounds.
For the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative 15au , in vivo studies in mice at analgesic doses did not report overt signs of toxicity, and importantly, it showed a better side-effect profile regarding constipation compared to oxycodone.[2]
Regarding the 3,9-diazaspiro[5.5]undecane derivatives, the parent compounds were noted for their low cellular membrane permeability, which could potentially limit systemic toxicity.[3] Some novel diazaspiro undecane (B72203) derivatives have been evaluated for their cytotoxic effects against hepatocellular carcinoma cells, showing dose-dependent cytotoxicity.[4]
It is important to note that the toxicity of spiro compounds can vary significantly based on their specific structure. For instance, studies on spirolides, a group of marine phycotoxins, have shown high toxicity in mice via intraperitoneal injection, with LD50 values as low as 6.9 µg/kg body weight for 13-desmethyl spirolide C.[5] This highlights the necessity for thorough toxicological evaluation of any new spiro compound intended for therapeutic use.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the efficacy of the discussed azaspiro[5.5]undecane derivatives.
μ-Opioid Receptor (MOR) and σ1 Receptor (σ1R) Binding Assays
These assays were performed to determine the binding affinity (Ki) of the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives to their target receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO)-K1 cells stably expressing the human MOR or membranes from HEK-293 cells transfected with the human σ1R.[1]
-
Radioligand for MOR: [3H]-DAMGO.[1]
-
Radioligand for σ1R: [3H]-(+)-pentazocine.[6]
-
Procedure: Cell membranes were incubated with the radioligand and varying concentrations of the test compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (naloxone for MOR, haloperidol (B65202) for σ1R).[1][6] After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
MOR Functional Assay (cAMP Measurement)
This assay was used to determine the functional activity (EC50) of the compounds at the MOR by measuring their effect on cyclic AMP (cAMP) levels.
-
Cell Line: CHO-K1 cells stably expressing the human MOR.[1]
-
Principle: Activation of the MOR, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Procedure: Cells were incubated with the test compound in the presence of forskolin (B1673556) (an activator of adenylyl cyclase). The reaction was stopped, and the intracellular cAMP concentration was measured using a suitable assay kit (e.g., HTRF-based assay).
-
Data Analysis: The EC50 values (concentration of the compound that produces 50% of the maximal response) were determined from the concentration-response curves. The efficacy was expressed as a percentage of the maximal effect induced by the standard full agonist DAMGO.[1]
GABA-A Receptor Binding Assay
This assay was conducted to determine the binding affinity (Ki) of the 3,9-diazaspiro[5.5]undecane-based compounds to the GABA-A receptor.
-
Receptor Source: Rat cortical membranes.
-
Radioligand: [3H]SR95531 (a competitive GABA-A receptor antagonist).
-
Procedure: The membrane preparation was incubated with the radioligand and various concentrations of the test compounds. Non-specific binding was determined in the presence of a saturating concentration of GABA. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation spectrometry.
-
Data Analysis: The IC50 values were calculated by non-linear regression, and the Ki values were derived using the Cheng-Prusoff equation.
Signaling Pathways
The therapeutic effects of these azaspiro[5.5]undecane derivatives are mediated through their interaction with specific signaling pathways.
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the MOR by an agonist, such as the 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, initiates a cascade of intracellular events primarily through the Gαi/o protein pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the modulation of ion channels, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.
Caption: Mu-Opioid Receptor Signaling Pathway.
GABA-A Receptor Signaling Pathway
The 3,9-diazaspiro[5.5]undecane derivatives act as antagonists at the GABA-A receptor, an ionotropic receptor that forms a chloride ion channel. By blocking the binding of the inhibitory neurotransmitter GABA, these antagonists prevent the influx of chloride ions, thereby inhibiting the hyperpolarization of the neuron and reducing the inhibitory signal.
Caption: GABA-A Receptor Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Investigations into the toxicology of spirolides, a group of marine phycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bispecific sigma-1 receptor antagonism and mu-opioid receptor partial agonism: WLB-73502, an analgesic with improved efficacy and safety profile compared to strong opioids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of compounds synthesized with "PIP-C-3-Azaspiro[5.5]undecane-boc"
A comparative analysis of the cross-reactivity of compounds synthesized with the "PIP-C-3-Azaspiro[5.5]undecane-boc" linker and its derivatives reveals a scaffold with diverse biological activities, suggesting the potential for both beneficial polypharmacology and unintended off-target effects. While "this compound" itself is primarily utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), specifically for degrading proteins like SOS1, the core 3-azaspiro[5.5]undecane structure is a privileged scaffold in medicinal chemistry.[1][2][3] This guide provides a comparative overview of the cross-reactivity profile of this class of compounds against various biological targets, supported by available data.
The azaspiro[5.5]undecane core is a rigid, three-dimensional structure that serves as a versatile platform for developing potent and selective modulators of a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4] Derivatives have shown significant activity in therapeutic areas such as pain, obesity, inflammation, and cardiovascular diseases.[4]
Comparative Cross-Reactivity Data
The cross-reactivity of azaspiro[5.5]undecane derivatives is highly dependent on the specific substitutions on the core scaffold. The following table summarizes the inhibitory activities of various derivatives against their primary targets and known off-targets.
| Compound Class | Primary Target(s) | Off-Target(s) | IC50 / Ki (Primary Target) | IC50 / Ki (Off-Target) | Reference Compound(s) |
| Influenza M2 Inhibitors | Influenza A M2 Proton Channel | - | 0.92 µM (for compound 9) | Not specified | Amantadine (IC50 = 16 µM) |
| GABA-A Receptor Antagonists | GABA-A Receptors (α4βδ subtype selective) | Other GABA-A receptor subtypes (α1- and α2-containing) | 180 nM (Ki for analog 1e) | Lower affinity for α1/α2 subtypes | Gabazine, Bicuculline |
| Acetyl-CoA Carboxylase (ACC) Inhibitors | hACC1 / hACC2 | - | 11 nM (hACC1), 4 nM (hACC2) (for compound 1k) | Not specified | - |
| Neuropeptide Y (NPY) Y5 Antagonists | NPY Y5 Receptor | - | Data qualitative | Not specified | - |
| Cyclin-Dependent Kinase (CDK) Inhibitors | CDK7 | - | ≤5 nM (for compound 25) | Not specified | - |
| Aldosterone Synthase Inhibitors | CYP11B2 | - | Data qualitative | Not specified | - |
Experimental Protocols
Detailed methodologies are crucial for interpreting cross-reactivity data. The following are summaries of typical experimental protocols used to assess the selectivity of azaspiro[5.5]undecane derivatives.
Radioligand Binding Assays (for GPCRs)
This method is used to determine the binding affinity of a compound to a specific receptor.
-
Cell Culture and Membrane Preparation: Cells expressing the target receptor (e.g., NPY Y5) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., iodine-125 (B85253) labeled PYY) and varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.
Two-Electrode Voltage-Clamp (TEVC) Assays (for Ion Channels)
This electrophysiological technique is used to measure the inhibitory effect of a compound on ion channel activity.
-
Oocyte Preparation: Oocytes from Xenopus laevis are injected with cRNA encoding the target ion channel (e.g., Influenza A M2).
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: The test compound is applied to the oocyte via perfusion.
-
Data Analysis: The inhibition of the ion channel current by the compound is measured, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.[5]
Enzyme Inhibition Assays (for Kinases and Other Enzymes)
These assays measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture Preparation: The assay is typically performed in a microplate format. The reaction mixture contains the enzyme (e.g., CDK7), its substrate, ATP (often radiolabeled), and the test compound at various concentrations.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection of Activity: The amount of product formed (or substrate consumed) is quantified. For kinase assays, this often involves measuring the incorporation of the radiolabeled phosphate (B84403) from ATP into the substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations
Signaling Pathway of a Potential Off-Target
Experimental Workflow for Cross-Reactivity Screening
Logical Relationship for Selectivity
References
Benchmarking PROTAC Performance: A Comparative Analysis of a Rigid Azaspiro[5.5]undecane Linker
For Researchers, Scientists, and Drug Development Professionals: A Guide to PROTAC Efficiency with "PIP-C-3-Azaspiro[5.5]undecane-boc"
In the rapidly evolving field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. The linker connecting the target-binding warhead and the E3 ligase ligand is not merely a spacer but a key element influencing the formation and stability of the ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation of the target protein. This guide provides an objective comparison of the performance of PROTACs incorporating the rigid "this compound" linker motif with those utilizing more conventional flexible linkers, supported by experimental data.
The Role of the Linker in PROTAC Efficacy
The choice of linker—ranging from flexible polyethylene (B3416737) glycol (PEG) and alkyl chains to more rigid structures like spirocycles—can significantly impact a PROTAC's biological activity. Rigid linkers, such as those derived from "this compound," are hypothesized to pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving metabolic stability. However, this rigidity may also hinder the optimal positioning of the E3 ligase and the target protein.
This guide will utilize performance data from a Son of Sevenless 1 (SOS1) degrader as a representative example for the rigid azaspiro[5.5]undecane-based linker. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a crucial role in the RAS/MAPK signaling pathway, making it an attractive target in oncology. We will compare its degradation efficiency with that of PROTACs employing flexible linkers targeting other well-characterized proteins like Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).
Comparative Performance Data
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
Disclaimer: The following data is compiled from different studies targeting various proteins. Direct comparison of absolute DC50 and Dmax values should be interpreted with caution due to variations in experimental conditions, cell lines, and target proteins. The data serves to illustrate the performance characteristics of different linker types.
| Linker Type | Representative PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Rigid (Azaspiro[5.5]undecane) | SOS1 Degrader (P7) | SOS1 | SW620 | 590 | >90%[1] |
| HCT116 | 750 | >90%[1] | |||
| SW1417 | 190 | >90%[1] | |||
| Flexible (PEG) | BTK Degrader (RC-3) | BTK | Mino | 2.2 | 97%[2] |
| BRD4 Degrader (ARV-825) | BRD4 | HCT116 | 1.8 | >95% | |
| Flexible (Alkyl Chain) | BTK Degrader (PTD10) | BTK | Ramos | 0.5 | >90%[3] |
| BRD4 Degrader (dBET1) | BRD4 | MV4-11 | <1 | >98% |
Signaling Pathways and Experimental Workflows
To understand the context of these efficiency assays, it is crucial to visualize the underlying biological pathways and experimental procedures.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Caption: General mechanism of PROTAC-mediated target protein degradation.
SOS1 Signaling Pathway
The degradation of SOS1 by a PROTAC can disrupt the RAS/MAPK signaling cascade, which is often hyperactivated in cancer.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PIP-C-3-Azaspiro[5.5]undecane-boc
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of PIP-C-3-Azaspiro[5.5]undecane-boc, a PROTAC linker, based on general best practices for nitrogen-containing heterocyclic compounds and Boc-protected amines.
Disclaimer: This document provides guidance based on general principles of chemical safety. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) for this compound from your supplier for detailed and compound-specific safety and disposal information. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment:
-
Personal Protective Equipment (PPE):
-
Chemical-resistant safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A flame-resistant lab coat.
-
-
Work Environment:
-
All handling of the chemical and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure a fully stocked and accessible chemical spill kit is nearby.
-
An emergency eyewash station and safety shower must be readily accessible.
-
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it must be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Classification: Unless a specific SDS or institutional guidance states otherwise, treat this compound as a hazardous chemical waste. Based on its structure (a nitrogen-containing heterocycle with a Boc-protecting group), it should be considered a non-halogenated organic solid.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it separate from:
-
Halogenated solvents
-
Acids
-
Bases
-
Oxidizers
-
Aqueous waste
-
Step 2: Waste Containerization
Select an appropriate and compatible container for waste accumulation.
-
Primary Container:
-
Use a clean, dry, and chemically compatible container with a leak-proof, screw-on cap.[1] High-density polyethylene (B3416737) (HDPE) or other resistant plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Ensure the container is in good condition, free from cracks or rust.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
-
-
Secondary Containment:
-
Place the primary waste container in a larger, chemically resistant secondary container, such as a lab tray or bin. This will contain any potential leaks or spills. The secondary container should be able to hold at least 110% of the volume of the primary container.
-
Step 3: Waste Labeling
Accurate and detailed labeling is a regulatory requirement and essential for safety.
-
As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label provided by your institution's EHS department.
-
The label must include the following information:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.
-
Composition: For mixtures, list all components and their approximate percentages.
-
Hazards: Indicate the relevant hazards (e.g., Combustible Solid, Irritant). Consult the SDS for specific hazard information.
-
Principal Investigator (PI) Name and Contact Information.
-
Laboratory Location (Building and Room Number).
-
Step 4: Waste Accumulation and Storage
Store the waste container in a designated and safe location.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area must be at or near the point of waste generation.
-
Storage Conditions:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.
-
Ensure incompatible chemicals are not stored nearby.
-
Step 5: Disposal of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., methanol, dichloromethane).
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste in an appropriate, labeled container.
-
-
Final Disposal: After triple rinsing and allowing the container to air dry completely, deface or remove the original label. Dispose of the container as regular non-hazardous waste (e.g., in the designated glass or plastic recycling), in accordance with your institution's policies.
Step 6: Request for Waste Collection
-
Once the waste container is full (not exceeding 90% capacity) or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.
-
Complete all required paperwork accurately, detailing the contents of the waste container.
Quantitative Data for Waste Management
The following table summarizes general quantitative guidelines for hazardous waste accumulation. Refer to your local and institutional regulations for specific limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons of hazardous waste | [3] |
| Maximum Accumulation for Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [3] |
| Container Headspace | Leave at least 10% (or 1-inch) of headspace | [4] |
| Maximum Accumulation Time in SAA | Up to 12 months (provided volume limits are not exceeded) | [3] |
| Time for Removal After Container is Full | Within 3 calendar days | [3][4] |
Experimental Protocols
While a specific disposal protocol for this compound is not available, the procedure outlined above is based on standard protocols for the disposal of solid organic chemical waste. The key principle is to prevent the release of the chemical into the environment and to ensure the safety of laboratory personnel and waste handlers.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for managing chemical waste from generation to disposal.
Caption: General workflow for laboratory chemical waste management.
Caption: Decision workflow for empty chemical container disposal.
References
Essential Safety and Operational Guide for Handling PIP-C-3-Azaspiro[5.5]undecane-boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PIP-C-3-Azaspiro[5.5]undecane-boc. The following protocols and recommendations are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][2]
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Always inspect gloves for integrity before use and use proper removal techniques.[4] |
| Eyes & Face | Safety goggles and face shield | Goggles should be worn in conjunction with a fluid-resistant mask or a full-facial shield should be used to protect against splashes.[3][5] |
| Body | Laboratory coat or disposable gown | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate materials is recommended.[3] |
| Respiratory | Fit-tested respirator (e.g., N95) | Recommended when there is a risk of generating airborne powder or aerosols.[5] |
| Head & Hair | Disposable head and hair coverings | To protect from contact with hazardous drug residue.[5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[2] Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of contaminated gloves and other disposable PPE in accordance with institutional guidelines.[4] Wash hands thoroughly with soap and water.[6]
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated area.[4]
-
Recommended storage temperature is -20°C, under a nitrogen atmosphere.[7]
-
For shipping, it may be transported at room temperature in the continental US, but this may vary elsewhere.[7]
Experimental Workflow for Handling this compound
Caption: Standard workflow for handling the chemical.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Waste Collection: Collect all waste material, including unused compound, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leakage.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance. If the waste is contaminated with strong acids or alkalis, it should be neutralized before disposal.[8]
Emergency Procedures
In the event of an emergency, follow these procedures to ensure the safety of all laboratory personnel.
Emergency Response Protocol:
| Emergency Type | Immediate Actions |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing.[6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[4] Seek immediate medical attention. |
| Minor Spill | Alert people in the immediate area.[10] Wear appropriate PPE.[10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Clean the spill area with a suitable decontaminating agent. |
| Major Spill | Evacuate the laboratory and alert others.[10] If the material is flammable, turn off all ignition sources.[10] Close the laboratory doors and contact your institution's EHS department or emergency response team.[10] |
Emergency Response Logical Flow
Caption: Logical flow for responding to emergencies.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. ocpinfo.com [ocpinfo.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cdnimages.opentip.com [cdnimages.opentip.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 7. chemscene.com [chemscene.com]
- 8. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
- 9. Emergency Procedures | Chem Lab [chemlab.truman.edu]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
